Technical Documentation Center

3-Methylpyridazin-4-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Methylpyridazin-4-amine
  • CAS: 90568-13-1

Core Science & Biosynthesis

Foundational

3-Methylpyridazin-4-amine CAS 1443980-51-5 properties

The following technical guide is structured as a high-level monograph for drug discovery scientists. It prioritizes the practical utility, synthetic accessibility, and medicinal chemistry logic of 3-Methylpyridazin-4-ami...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for drug discovery scientists. It prioritizes the practical utility, synthetic accessibility, and medicinal chemistry logic of 3-Methylpyridazin-4-amine (CAS 1443980-51-5) .

CAS: 1443980-51-5 | Role: Heterocyclic Building Block / Pharmacophore Scaffold

Executive Summary: The Pyridazine Advantage

In the landscape of fragment-based drug discovery (FBDD), 3-Methylpyridazin-4-amine represents a critical "privileged structure." While pyridine analogs are ubiquitous, the pyridazine (1,2-diazine) core offers distinct physicochemical advantages. The introduction of the second nitrogen atom significantly lowers lipophilicity (LogP) compared to pyridines and benzenes, improving water solubility—a persistent bottleneck in kinase inhibitor development.

Furthermore, the 3-methyl substituent provides a strategic steric handle. In biaryl systems, this methyl group can induce a controlled torsion angle (atropisomerism), potentially locking a ligand into a bioactive conformation or blocking metabolic "soft spots" on the ring. This guide details the properties, synthesis, and application of this scaffold.[1]

Physicochemical Profile

The commercial supply of CAS 1443980-51-5 is predominantly in the hydrochloride salt form. This improves stability and handling but requires neutralization for certain catalytic cycles (e.g., Buchwald-Hartwig).

Table 1: Core Technical Specifications
PropertyValue / DescriptionContext for Medicinal Chemistry
CAS Number 1443980-51-5Specific to the HCl salt form (verify batch CoA).
Molecular Formula C₅H₇N₃[2] · xHClFree base MW: 109.13 g/mol .
Appearance Off-white to pale yellow solidHygroscopic; store under inert atmosphere.
Solubility DMSO, Methanol, WaterHigh aqueous solubility aids in biological assay preparation.
pKa (Predicted) ~5.8 (Pyridazine N)Less basic than pyridine (pKa ~5.2); the amine is an H-bond donor.
LogP (Predicted) -0.6 to -0.2Excellent for lowering the overall lipophilicity of a drug candidate.
H-Bond Donors 1 (Exocyclic -NH₂)Critical for hinge-binding in kinase domains.
H-Bond Acceptors 2 (Endocyclic N=N)The N2 nitrogen is a prime acceptor vector.

Synthetic Methodologies

For research-scale production or derivative synthesis, the most robust route involves Nucleophilic Aromatic Substitution (SₙAr) . The pyridazine ring is electron-deficient, making the 4-position highly susceptible to nucleophilic attack, especially when activated by a leaving group like chlorine.

Primary Route: Ammonolysis of 4-Halo-pyridazines

This protocol avoids transition metal catalysts, reducing the risk of heavy metal contamination in biological assays.

Reaction Logic:

  • Precursor: 3-methyl-4-chloropyridazine.

  • Reagent: Aqueous Ammonia (NH₄OH) or Ammonia in Methanol (NH₃/MeOH).

  • Conditions: High pressure/temperature (sealed tube) is often required due to the deactivating effect of the methyl group compared to the unsubstituted ring.

Experimental Protocol (Self-Validating System)
  • Step 1: Charge a pressure vessel (bomb) with 3-methyl-4-chloropyridazine (1.0 eq).

  • Step 2: Add 7N NH₃ in Methanol (10.0 eq). The excess ammonia acts as both nucleophile and base to scavenge HCl.

  • Step 3: Seal and heat to 130°C for 12–18 hours.

    • Validation: Monitor by LC-MS. The starting material (M+H ~129) should disappear, replaced by the product (M+H ~110).

  • Step 4: Cool to room temperature. Concentrate in vacuo.

  • Step 5: Purification (Critical): The residue will contain ammonium chloride. Triturate with cold acetonitrile or perform ion-exchange chromatography (SCX cartridge) to isolate the free base. For the HCl salt (CAS 1443980-51-5), treat the free base with 4M HCl in dioxane and filter the precipitate.

Visualization: Synthetic Pathway

The following diagram illustrates the SₙAr mechanism and potential downstream derivatization (e.g., amide coupling).

Synthesis_Workflow Precursor 3-Methyl-4-chloropyridazine (Electrophile) Process SₙAr Reaction NH₃ / MeOH, 130°C Precursor->Process Nucleophilic Attack Product 3-Methylpyridazin-4-amine (CAS 1443980-51-5) Process->Product -HCl Downstream Amide Coupling / Urea Formation (Kinase Inhibitor Synthesis) Product->Downstream R-COCl or R-NCO

Caption: Figure 1. Synthesis of 3-Methylpyridazin-4-amine via ammonolysis and downstream utility.

Structural Biology & Medicinal Chemistry Utility

The 4-aminopyridazine motif is not merely a linker; it is a functional pharmacophore.

Kinase Hinge Binding

In many kinase inhibitors, the exocyclic amine acts as a Hydrogen Bond Donor (HBD) to the "hinge" region of the ATP-binding pocket (e.g., interacting with the backbone carbonyl of the gatekeeper residue). The N2 nitrogen of the pyridazine ring simultaneously serves as a Hydrogen Bond Acceptor (HBA).

  • Bioisosterism: This scaffold is a bioisostere for 4-aminopyridine and 4-aminopyrimidine .

  • Solubility Boost: Replacing a phenyl ring with this pyridazine core typically increases solubility by 10–50 fold due to the lower LogP and specific solvation of the diazine nitrogens.

The "Methyl Effect"

The methyl group at position 3 is not passive.

  • Metabolic Blocking: It blocks the 3-position from oxidative metabolism (e.g., by aldehyde oxidase), extending the half-life (

    
    ) of the drug.
    
  • Conformational Lock: In biaryl systems (e.g., if the amine is coupled to another ring), the methyl group creates steric clash, forcing the two rings out of planarity. This is crucial for selectivity in crowded active sites.

Visualization: Pharmacophore Mapping

Pharmacophore N1 N1 (Pyridazine) Low Basicity N2 N2 (Pyridazine) H-Bond Acceptor Target_Water Solvation Shell (Solubility) N2->Target_Water Hydrophilic Interaction Methyl 3-Methyl Group Steric/Metabolic Block Methyl->N1 Electronic Influence Amine 4-Amino Group H-Bond Donor (Hinge) Target_Hinge Kinase Hinge Region (Backbone Carbonyl) Amine->Target_Hinge Primary Interaction

Caption: Figure 2.[3] Pharmacophore map showing binding vectors and steric properties.

Handling, Safety, and Stability

Storage Protocols

The hydrochloride salt is hygroscopic.

  • Storage: Keep at 2–8°C.

  • Atmosphere: Store under Argon or Nitrogen.

  • Container: Amber glass vials (protect from light, though photolability is low).

Safety (GHS Classification)

Based on structural analogs and SDS data for pyridazine amines:

  • Signal Word: Warning / Danger.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety glasses, and fume hood are mandatory. Avoid dust generation.

References

  • PubChem. (n.d.).[5] Pyridazine-4-amine derivatives and analogs. National Library of Medicine. Retrieved from [Link]

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (General reference for pyridazine bioisosterism and solubility effects).
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Context for diazine scaffolds in FBDD).

Sources

Exploratory

A Comprehensive Technical Guide to the Safe Handling of 3-methylpyridazin-4-amine hydrochloride

This guide provides an in-depth analysis of the safety protocols and material properties of 3-methylpyridazin-4-amine hydrochloride (CAS No. 1443980-51-5), a heterocyclic amine of interest in contemporary chemical resear...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the safety protocols and material properties of 3-methylpyridazin-4-amine hydrochloride (CAS No. 1443980-51-5), a heterocyclic amine of interest in contemporary chemical research and drug development. Designed for researchers, chemists, and laboratory professionals, this document synthesizes available safety data with established best practices for handling analogous chemical structures to ensure the highest standards of laboratory safety and experimental integrity.

Chemical Identity and Physicochemical Properties

3-methylpyridazin-4-amine hydrochloride is a pyridazine derivative. The pyridazine ring is a π-deficient heteroaromatic system containing two adjacent nitrogen atoms, which influences its chemical reactivity and physical properties.[1][2] The hydrochloride salt form generally enhances water solubility and stability compared to the free base.

Table 1: Physicochemical Data

PropertyValueSource
CAS Number 1443980-51-5[3]
Molecular Formula C₅H₈ClN₃[3]
IUPAC Name 3-methylpyridazin-4-amine;hydrochloride[3]
Canonical SMILES CC1=NN=CC=C1N.Cl[3]
Purity Typically ≥95.0%[3]

Note: Experimental data for properties like melting point, boiling point, and density for this specific compound are not widely published. Researchers should handle it as a solid with unknown thermal decomposition characteristics.

Hazard Identification and GHS Classification

The primary acute hazard associated with 3-methylpyridazin-4-amine hydrochloride is oral toxicity.[3] Due to its structural similarity to other aminopyridines and aminopyridazines, it is prudent to assume potential for skin and eye irritation, and possible toxicity via dermal contact or inhalation.

Table 2: GHS Classification

Hazard ClassCategoryHazard StatementPictogramSignal Word
Acute Toxicity, OralCategory 4H302: Harmful if swallowedGHS07 (Harmful/Irritant)Warning

Source: Fluorochem SDS for CAS 1443980-51-5.[3]

Expert Insight: The Rationale Behind Assumed Hazards

While the available SDS only explicitly states oral toxicity, the general profile of small heterocyclic amines warrants a broader, more cautious approach. Compounds like 4-Aminopyridine are known to be highly toxic via oral, dermal, and inhalation routes, and can cause severe skin burns and eye damage. Similarly, 3-Amino-4-methylpyridine is classified as a skin and eye irritant.[4] Therefore, until comprehensive toxicological data for 3-methylpyridazin-4-amine hydrochloride is available, treating it with the precautions appropriate for a compound with potential for multiple routes of toxic exposure is a cornerstone of responsible laboratory practice.

First Aid Measures: A Proactive Protocol

Immediate and appropriate first aid is critical in mitigating exposure. The following protocols are based on established procedures for related amine hydrochlorides.[5][6]

  • General Advice : In case of any accident or if you feel unwell, seek medical advice immediately and show this safety data sheet to the attending physician.[7] First responders should protect themselves from exposure.

  • If Inhaled : Remove the individual to fresh air and keep them in a position comfortable for breathing. If breathing is difficult or stops, provide artificial respiration and call a poison center or doctor immediately.[5][6]

  • In Case of Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes.[5][7] If skin irritation occurs, seek medical advice.[4]

  • In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor.[5]

  • If Swallowed : Call a poison center or doctor immediately if you feel unwell.[4] Rinse mouth thoroughly with water. Do NOT induce vomiting.[5][7]

Safe Handling and Storage: Proactive Exposure Control

The core principle for handling 3-methylpyridazin-4-amine hydrochloride is the minimization of exposure through a combination of engineering controls, personal protective equipment, and rigorous operational discipline.

Engineering Controls and Personal Protective Equipment (PPE)
  • Ventilation : All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Eye Protection : Wear tightly fitting safety goggles or a face shield that conforms to NIOSH (US) or EN 166 (EU) standards.[6][8]

  • Skin and Body Protection : A standard laboratory coat is required. For tasks with a higher risk of spillage, impervious clothing should be worn.[6]

  • Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and replaced immediately if any sign of degradation is observed.

  • Respiratory Protection : If working outside of a fume hood or if dust is generated, a full-face respirator with an appropriate particulate filter is necessary.[6]

Handling Protocols
  • Preparation : Before handling, ensure the work area is clean and uncluttered. Verify that the fume hood is functioning correctly. Have all necessary PPE donned and spill-response materials readily available.

  • Weighing and Transfer : Conduct all weighing and transfer operations within the fume hood. Use tools (spatulas, etc.) that minimize dust generation.

  • Solution Preparation : When dissolving the compound, add the solid slowly to the solvent to avoid splashing.

  • Post-Handling : After handling, thoroughly wash hands and any exposed skin.[4] Decontaminate all equipment and the work surface.

Storage Requirements
  • Container : Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[7][9]

  • Conditions to Avoid : Protect from moisture. For long-term stability, some pyridazine derivatives require storage at reduced temperatures (e.g., -20°C or -80°C) under an inert atmosphere.[10][11]

  • Incompatibilities : Store away from strong oxidizing agents and strong acids.[4][7]

Accidental Release and Disposal

A structured response is essential for managing spills and waste safely.

Spill Response Workflow

Spill_Response_Workflow start Spill Detected evacuate Evacuate Immediate Area Restrict Access start->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe contain Contain Spill Cover with inert absorbent material (e.g., vermiculite, sand) ppe->contain collect Collect Spillage Use non-sparking tools Place in a sealed container for disposal contain->collect decontaminate Decontaminate Area Wash with detergent and water collect->decontaminate dispose Dispose of Waste Follow institutional and local regulations decontaminate->dispose end Response Complete dispose->end

Caption: Workflow for responding to a chemical spill.

Waste Disposal

Disposal of 3-methylpyridazin-4-amine hydrochloride and any contaminated materials must be performed in accordance with all applicable federal, state, and local environmental regulations.[12] The compound should be treated as hazardous waste.[5]

  • Collection : Collect waste material in a clearly labeled, sealed container.

  • Segregation : Do not mix with other waste streams unless explicitly permitted.

  • Disposal : Entrust disposal to a licensed waste disposal company.[5] Do not dispose of down the drain.

Stability and Reactivity

Understanding the chemical stability is key to preventing hazardous reactions.

  • Reactivity : The reactivity profile has not been fully characterized. However, like many amine compounds, it may react exothermically with acids.

  • Chemical Stability : The compound is expected to be stable under recommended storage conditions.[4] Some related structures are noted to be air or moisture sensitive.[4][7]

  • Hazardous Reactions : No hazardous polymerization is expected.[4][7]

  • Conditions to Avoid : Exposure to heat, moisture, and incompatible materials.[4]

  • Incompatible Materials : Strong oxidizing agents, strong acids.[4][7]

  • Hazardous Decomposition Products : Upon combustion, may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[11]

Toxicological and Ecological Information

  • Acute Toxicity : Harmful if swallowed (H302).[3] The LD50 and LC50 values for oral, dermal, and inhalation routes have not been determined for this specific compound.

  • Skin Corrosion/Irritation : Data not available. Assumed to be a potential irritant based on analogous compounds.[4]

  • Serious Eye Damage/Irritation : Data not available. Assumed to be a potential irritant or cause serious damage based on analogous compounds.[4]

  • Carcinogenicity, Mutagenicity, Reproductive Toxicity : No data available.[4]

  • Ecological Information : The environmental impact of this substance has not been fully investigated.[11] It is crucial to prevent its release into the environment, as many amine compounds are toxic to aquatic life.

Conclusion: A Culture of Safety

The safe and effective use of 3-methylpyridazin-4-amine hydrochloride in a research setting is predicated on a comprehensive understanding of its known and potential hazards. By adopting the rigorous engineering controls, personal protective equipment protocols, and handling procedures outlined in this guide, researchers can mitigate risks and maintain the integrity of their work. This document serves as a foundational resource, which should always be used in conjunction with institution-specific safety guidelines and the professional judgment of the trained researcher.

References

  • 3-METHYLPYRIDAZIN-4-AMINE HCL (CAS 1443980-51-5) . Fluorochem.

  • SAFETY DATA SHEET - 2-(2-Aminoethyl)pyridine . TCI Chemicals.

  • 3-methylpyridazin-4-amine hydrochloride | 1443980-51-5 . Sigma-Aldrich.

  • SAFETY DATA SHEET - 4-Aminopyridine . MilliporeSigma.

  • SAFETY DATA SHEET - 3-Amino-4-methylpyridine . Fisher Scientific.

  • SAFETY DATA SHEET - 3-Picoline . Fisher Scientific.

  • GHS SDS - Stonhard . Stonhard.

  • Pyridazine | Biochemical Reagent . MedchemExpress.com.

  • 3-Methyl-4-pyridinamine SDS, 1990-90-5 Safety Data Sheets . ECHEMI.

  • JQ-4864 - Safety Data Sheet . Combi-Blocks.

  • SAFETY DATA SHEET - 4-Chloro-3-methylpyridine hydrochloride . Fisher Scientific.

  • MATERIAL SAFETY DATA SHEET MCP AMINE 4 . Nufarm.

  • SAFETY DATA SHEET - Aldrich - A78209 . MilliporeSigma.

  • Pyridazine CAS#: 289-80-5 . ChemicalBook.

  • Product Class 8: Pyridazines . Science of Synthesis.

Sources

Foundational

The Solubility Profile of 3-Methylpyridazin-4-amine: A Technical Guide for Drug Development Professionals

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and manufacturability. This technical guide provides a comprehensive framework for understanding and d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and manufacturability. This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-methylpyridazin-4-amine, a heterocyclic amine of interest in medicinal chemistry. In the absence of extensive published quantitative data, this document emphasizes the foundational principles governing solubility, offers a predictive analysis based on molecular structure, and presents detailed, field-proven experimental protocols for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize this promising molecule for therapeutic applications.

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of drug discovery and development, the intrinsic solubility of a compound is a cornerstone property that dictates its downstream success.[1][2] Poor solubility can lead to challenges in formulation, diminished bioavailability, and ultimately, the failure of an otherwise potent drug candidate.[2] 3-Methylpyridazin-4-amine, with its distinct chemical architecture, presents a unique solubility profile that warrants thorough investigation. Understanding its behavior in various organic solvents is paramount for designing robust synthetic routes, purification strategies, and ultimately, effective drug delivery systems. This guide will provide the theoretical and practical tools necessary to comprehensively evaluate the solubility of 3-methylpyridazin-4-amine.

Physicochemical Properties and Predicted Solubility

The solubility of a compound is intrinsically linked to its physicochemical properties. While specific experimental data for 3-methylpyridazin-4-amine is not extensively documented, we can infer its likely behavior from its structure and data on analogous compounds.

Molecular Structure:

  • Hydrogen Bonding: The presence of the primary amine (-NH2) group and the nitrogen atoms within the pyridazine ring allows 3-methylpyridazin-4-amine to act as both a hydrogen bond donor and acceptor. This suggests a higher affinity for polar protic solvents.

  • Polarity: The pyridazine ring and the amine group impart significant polarity to the molecule.

  • pKa: The basicity of the amine and pyridazine nitrogens will influence solubility in acidic and buffered solutions. The predicted pKa for the conjugate acid is around 9.43, indicating it will be protonated at lower pH.[3]

Based on these features, a qualitative prediction of solubility in common organic solvents can be made:

Table 1: Predicted Qualitative Solubility of 3-Methylpyridazin-4-amine

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe ability to form strong hydrogen bonds with the solvent molecules will facilitate dissolution.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighThe polarity of these solvents will interact favorably with the polar nature of the compound, though the lack of hydrogen bond donation from the solvent may limit solubility compared to protic solvents.
Non-Polar Hexane, TolueneLowThe significant difference in polarity between the solute and solvent will likely result in poor solubility, following the "like dissolves like" principle.[4]
Chlorinated Dichloromethane, ChloroformModerateThese solvents have a moderate polarity and can engage in dipole-dipole interactions, potentially leading to reasonable solubility.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility, which represents the true equilibrium between the dissolved and undissolved solid, is the gold standard for solubility measurement in drug development.[1][5][6] The shake-flask method, though traditional, remains the most reliable technique.[5][6]

Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the standardized shake-flask method for determining the thermodynamic solubility of 3-methylpyridazin-4-amine.

Materials:

  • 3-Methylpyridazin-4-amine (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

Protocol:

  • Preparation: Add an excess amount of solid 3-methylpyridazin-4-amine to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

  • Solvent Addition: Add a known volume of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium.[6] This can range from 24 to 72 hours. A preliminary time-to-equilibrium study is recommended.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials to further separate the solid from the supernatant.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid, it is best to take the sample from the upper portion of the liquid.

  • Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles. Adsorption of the compound to the filter should be assessed.

  • Dilution: Dilute the filtered sample with a suitable solvent (usually the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of 3-methylpyridazin-4-amine.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

High-Throughput Solubility Screening

For earlier stages of drug discovery, kinetic solubility measurements can be employed for higher throughput.[1][2][7] These methods typically involve dissolving the compound in a solvent like DMSO and then diluting it into an aqueous or organic medium, with precipitation being measured.[1] Nephelometry, which measures light scattering from suspended particles, is a common high-throughput technique.[2]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of thermodynamic solubility using the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid 3-methylpyridazin-4-amine to vial B Add known volume of organic solvent A->B C Shake at constant temperature (24-72h) B->C D Allow solid to settle C->D E Centrifuge D->E F Collect supernatant E->F G Filter supernatant F->G H Dilute sample G->H I Quantify by HPLC H->I J J I->J Calculate Solubility

Sources

Protocols & Analytical Methods

Method

procedure for deprotection of tert-butyl N-(3-methylpyridazin-4-yl)carbamate

Application Note: Deprotection of tert-Butyl N-(3-methylpyridazin-4-yl)carbamate Abstract & Strategic Overview This application note details the procedure for the removal of the tert-butoxycarbonyl (Boc) protecting group...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Deprotection of tert-Butyl N-(3-methylpyridazin-4-yl)carbamate

Abstract & Strategic Overview

This application note details the procedure for the removal of the tert-butoxycarbonyl (Boc) protecting group from tert-butyl N-(3-methylpyridazin-4-yl)carbamate to yield 4-amino-3-methylpyridazine.

While Boc deprotection is a standard transformation, the pyridazine core introduces specific challenges:

  • Basicity & Polarity: The resulting 4-amino-3-methylpyridazine is a polar, electron-deficient heteroaromatic amine. Unlike simple anilines, it exhibits high water solubility, making standard aqueous extraction (neutralization and partition) inefficient and prone to yield loss.

  • Salt Management: The pyridazine nitrogen atoms are capable of forming salts. Controlling the stoichiometry of the acid is critical if a mono-salt vs. di-salt is desired.

  • Stability: The 3-methyl group provides steric bulk but also electron donation, slightly increasing the basicity of the system compared to unsubstituted pyridazines.

Scope: This guide presents two validated protocols:

  • Method A (TFA/DCM): Ideal for small-scale (<100 mg) discovery chemistry where purification via Prep-HPLC or SCX cartridges is intended.

  • Method B (HCl/Dioxane): Preferred for process scale-up (>1 g) to isolate the product as a stable, precipitating hydrochloride salt, avoiding aqueous workup.

Chemical Strategy & Mechanism

The reaction proceeds via an acid-catalyzed elimination mechanism. The tert-butyl carbamate is protonated, leading to the expulsion of isobutylene (gas) and the formation of a carbamic acid intermediate, which spontaneously decarboxylates to release CO₂ and the free amine.[1]

Key Mechanistic Considerations:

  • Gas Evolution: The reaction generates two moles of gas (isobutylene and CO₂) for every mole of substrate. Open vessels or pressure-relief lines are mandatory.

  • Scavengers: While tert-butyl cations can alkylate electron-rich rings (e.g., indoles), the pyridazine ring is electron-deficient. Therefore, cation scavengers (e.g., triethylsilane) are generally not required unless highly sensitive co-functional groups are present.

BocMechanism SM N-Boc-Pyridazine Protonation Protonation (R-NH-CO-O-tBu + H+) SM->Protonation Acid (TFA/HCl) Frag Fragmentation (- Isobutylene) Protonation->Frag Rate Limiting Carbamic Carbamic Acid (R-NH-COOH) Frag->Carbamic Product 4-Amino-3-methylpyridazine (Salt Form) Carbamic->Product - CO2 (Rapid)

Figure 1: Mechanistic flow of acid-mediated Boc deprotection.

Experimental Protocols

Method A: Trifluoroacetic Acid (TFA) – Small Scale / Purification Ready

Best for: Rapid generation of material for biological assay or subsequent coupling where isolation as a solid is not strictly necessary.

Reagents:

  • Substrate: tert-butyl N-(3-methylpyridazin-4-yl)carbamate

  • Solvent: Dichloromethane (DCM), Anhydrous

  • Reagent: Trifluoroacetic Acid (TFA)[1][2]

Protocol:

  • Dissolution: In a round-bottom flask or scintillation vial, dissolve the substrate (1.0 equiv) in DCM.

    • Concentration: 0.1 M to 0.2 M. (e.g., 100 mg substrate in ~3–4 mL DCM).

  • Acid Addition: Add TFA carefully at room temperature.

    • Ratio: Standard ratio is 4:1 or 2:1 (DCM:TFA) by volume.

    • Note: Gas evolution (bubbling) will be observed immediately.

  • Reaction: Stir at room temperature (20–25 °C).

    • Time: Typically 1–2 hours.

    • Monitoring: Check via LCMS.

      • Target: Mass shift of -100 Da (Loss of Boc).

      • TLC:[3][4] Stain with Ninhydrin (free amine stains red/purple) or UV. Note that the free amine will be very polar (baseline on standard silica).

  • Workup (Choose based on next step):

    • Option 1 (Evaporation): Concentrate in vacuo.[4][5] Azeotrope 3x with toluene or DCM to remove excess TFA.[5] Result: Trifluoroacetate salt (often an oil or gum).

    • Option 2 (SCX Cartridge - Recommended): Load the crude mixture (diluted in MeOH) onto a pre-conditioned SCX (Strong Cation Exchange) column. Wash with MeOH (removes impurities/TFA). Elute product with 2M NH₃ in MeOH. Concentrate to obtain the free base .

Method B: HCl in Dioxane – Process Scale / Salt Isolation

Best for: Isolating a stable, weighable solid without chromatography.

Reagents:

  • Substrate: tert-butyl N-(3-methylpyridazin-4-yl)carbamate

  • Solvent: 1,4-Dioxane (or Ethyl Acetate for lower solubility)

  • Reagent: 4.0 M HCl in 1,4-Dioxane

Protocol:

  • Dissolution: Dissolve substrate (1.0 equiv) in 1,4-Dioxane (or EtOAc).

    • Concentration: 0.2 M.

  • Acid Addition: Add 4.0 M HCl in Dioxane (5–10 equiv) dropwise at 0 °C or RT.

    • Observation: The solution may initially remain clear, but the hydrochloride salt often begins to precipitate as the reaction progresses.

  • Reaction: Stir at room temperature for 2–4 hours.

    • Process Control: If precipitation is heavy, ensure efficient stirring.

  • Isolation:

    • Filtration: If solids have precipitated, filter the mixture under inert atmosphere (nitrogen blanket) as pyridazinium salts can be hygroscopic.

    • Washing: Wash the filter cake with diethyl ether or hexanes to remove excess HCl and organic impurities.

    • Drying: Dry under high vacuum at 40 °C.

    • Result: 4-amino-3-methylpyridazine hydrochloride (likely bis-HCl or mono-HCl depending on drying).

Data Summary & Expected Outcomes

ParameterMethod A (TFA)Method B (HCl)
Primary Product Form Trifluoroacetate Salt (Oil/Gum)Hydrochloride Salt (Solid)
Reaction Time 1–2 Hours2–4 Hours
Byproducts Isobutylene, CO₂, TFAIsobutylene, CO₂, Excess HCl
Purification Requires SCX or Prep-HPLCFiltration (Precipitation)
Suitability < 100 mg / Screening> 1 g / Scale-up
Key Risk Residual TFA affects bioassaysHygroscopic solid

Troubleshooting & Critical Parameters

Issue: Product is Water Soluble (Low Recovery)

  • Cause: Pyridazines are polar. Aqueous extraction (DCM/Water) often leaves the product in the aqueous phase.

  • Solution:Avoid aqueous extraction. Use Method B to precipitate the salt, or Method A followed by SCX purification. If aqueous workup is unavoidable, use continuous extraction with CHCl₃/iPrOH (3:1) or salt the aqueous layer heavily with NaCl.

Issue: Incomplete Reaction

  • Cause: HCl gas escaping the system or TFA dilution.

  • Solution: For Method B, add a fresh aliquot of HCl/Dioxane. Ensure the vessel is capped (with a pressure relief needle) to maintain HCl concentration.

Issue: "Sticky" Precipitate (Method B)

  • Cause: Presence of residual impurities or mono-boc intermediates.

  • Solution: Add diethyl ether or MTBE to the reaction mixture to force the precipitation of a cleaner solid. Triturate the gum with ether until it solidifies.

Workflow Visualization

Workflow Start Start: N-Boc-Substrate Choice Select Method Start->Choice MethodA Method A: TFA / DCM (Homogeneous) Choice->MethodA Small Scale / Bio-Assay MethodB Method B: HCl / Dioxane (Heterogeneous) Choice->MethodB Scale Up / Storage MonitorA Monitor LCMS (-100 Da) MethodA->MonitorA WorkupA Evaporate or SCX Column MonitorA->WorkupA ProdA Product: Free Base or TFA Salt WorkupA->ProdA MonitorB Monitor: Precipitation MethodB->MonitorB Filter Filtration & Ether Wash MonitorB->Filter ProdB Product: HCl Salt (Solid) Filter->ProdB

Figure 2: Decision tree for selecting the appropriate deprotection protocol.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for Boc cleavage conditions).
  • Kocienski, P. J.Protecting Groups, 3rd ed.; Thieme: Stuttgart, 2005.
  • Han, G., et al. "One-pot deprotection and reductive amination of N-Boc-3-amino-4-halopyridines." Tetrahedron Letters, 2013 . (Analogous chemistry on the 3-amino-4-halo pyridine scaffold).

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. "Boc Deprotection Guide." (Green chemistry considerations for solvent selection).

Sources

Application

Application Note: Preparation &amp; Evaluation of SARM1 Inhibitors via Pyridazine Intermediates

[1] Abstract Sterile Alpha and TIR Motif Containing 1 (SARM1) is the central executioner of pathological axon degeneration (Wallerian degeneration).[1][2] Upon activation by metabolic stress or injury, SARM1’s TIR domain...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

Sterile Alpha and TIR Motif Containing 1 (SARM1) is the central executioner of pathological axon degeneration (Wallerian degeneration).[1][2] Upon activation by metabolic stress or injury, SARM1’s TIR domain exhibits catastrophic NADase activity, depleting axonal NAD+ and causing structural disintegration.[3] Small molecule inhibitors targeting the SARM1 NADase active site are a high-priority therapeutic class for neuropathies (e.g., CIPN, ALS, TBI). This guide details the chemical preparation of SARM1 inhibitors utilizing pyridazine intermediates —a scaffold chosen for its favorable physicochemical properties (reduced lipophilicity compared to pyridines) and capacity to mimic the nicotinamide moiety of NAD+. We provide a validated synthesis workflow, a fluorogenic biochemical screening protocol, and a cellular axon protection assay.

Introduction & Rationale

The SARM1 Mechanism

SARM1 functions as a metabolic sensor.[2] Under homeostatic conditions, the N-terminal ARM domain inhibits the C-terminal TIR domain. Axonal injury depletes NMNAT2, leading to a rise in the NMN:NAD+ ratio.[4] NMN binds the ARM domain, releasing the TIR domain to form an octameric enzyme complex that cleaves NAD+ into Nicotinamide (NAM) and ADP-ribose (ADPR), and cyclic ADPR (cADPR).

Why Pyridazine Intermediates?

While early SARM1 inhibitors utilized isoquinoline or pyridine scaffolds, the pyridazine (1,2-diazine) ring offers distinct advantages in medicinal chemistry:

  • Solubility: The additional nitrogen increases polarity, improving aqueous solubility—a critical hurdle in CNS drug delivery.

  • Nicotinamide Mimicry: The electron-deficient ring effectively mimics the pyridinium ring of NAD+, allowing the inhibitor to occupy the orthosteric NAD+ binding pocket.

  • Base Exchange Potential: Many potent SARM1 inhibitors act as "suicide substrates," undergoing a base-exchange reaction where the inhibitor replaces NAM to form a stable ADPR-inhibitor adduct. Pyridazines are excellent substrates for this mechanism.

Mechanistic Pathway

Caption: SARM1 activation cascade leading to axon loss.[5] Pyridazine inhibitors intervene at the TIR domain active site, preventing NAD+ hydrolysis.

Chemical Synthesis Protocol

Objective: Synthesize a representative 3,6-disubstituted pyridazine inhibitor. The strategy utilizes 3,6-dichloropyridazine as a versatile core intermediate, allowing sequential functionalization via Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura cross-coupling.

Retrosynthetic Analysis[7]
  • Target: 3-amino-6-arylpyridazine derivative.

  • Key Intermediate: 3-chloro-6-substituted-pyridazine.

  • Starting Material: 3,6-dichloropyridazine (commercially available).

Workflow Diagram

Caption: Modular synthesis of SARM1 inhibitors from the 3,6-dichloropyridazine scaffold.

Detailed Procedure
Step 1: Preparation of 3-(alkyl/arylamino)-6-chloropyridazine

This step introduces the "Side Chain A," often designed to interact with the hydrophobic pocket near the catalytic glutamate.

  • Reagents:

    • 3,6-Dichloropyridazine (1.0 eq)

    • Amine nucleophile (e.g., morpholine, piperidine, or substituted aniline) (1.1 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Solvent: DMF or Ethanol

  • Protocol:

    • Dissolve 3,6-dichloropyridazine (1.49 g, 10 mmol) in DMF (15 mL).

    • Add K₂CO₃ (2.76 g, 20 mmol) followed by the amine nucleophile (11 mmol).

    • Heat the reaction mixture to 80°C for 4–6 hours . Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.

    • Work-up: Cool to room temperature. Pour into ice-water (100 mL). The product often precipitates.

    • Filter the solid, wash with water, and dry under vacuum. If no precipitate forms, extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Recrystallization from Ethanol or Flash Chromatography (SiO₂, 0-50% EtOAc in Hexanes).

    • Yield Expectation: 75–90%.

Step 2: Suzuki-Miyaura Coupling (Introduction of Aryl Ring)

This step introduces the aromatic ring ("Side Chain B") that mimics the adenine or ribose binding interactions.

  • Reagents:

    • Intermediate from Step 1 (1.0 eq)

    • Aryl Boronic Acid (e.g., 4-(trifluoromethyl)phenylboronic acid) (1.2 eq)

    • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)

    • Base: Cs₂CO₃ (2.0 eq) or Na₂CO₃ (2 M aq)

    • Solvent: 1,4-Dioxane/Water (4:1)

  • Protocol:

    • In a microwave vial or round-bottom flask, combine the chloropyridazine intermediate (1.0 mmol), aryl boronic acid (1.2 mmol), and Cs₂CO₃ (2.0 mmol).

    • Add 1,4-Dioxane (4 mL) and Water (1 mL). Degas with Nitrogen for 5 minutes.

    • Add Pd(dppf)Cl₂·DCM (0.05 mmol).

    • Reaction: Heat to 100°C for 2–12 hours (or 120°C for 30 min in a microwave reactor).

    • Work-up: Filter through a Celite pad to remove Palladium residues. Dilute with EtOAc, wash with water and brine.

    • Purification: Flash Chromatography (SiO₂, gradient of MeOH in DCM or EtOAc in Hexanes).

    • Characterization: Verify structure via ¹H-NMR and HRMS.

Biochemical Validation: SARM1 NADase Assay

Principle: This assay uses ε-NAD (1,N6-etheno-NAD) , a non-fluorescent analog. Upon hydrolysis by SARM1, it releases Nicotinamide and ε-ADPR , which is highly fluorescent. This provides a real-time readout of enzymatic activity.

Materials
  • Enzyme: Recombinant Human SARM1 (TIR domain or full-length constitutively active mutant).

  • Substrate: ε-NAD (Sigma or BioLog).

  • Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.01% Tween-20.

  • Plate: 384-well black low-volume microplate.

Protocol
  • Compound Preparation:

    • Prepare 10 mM stock of the synthesized pyridazine inhibitor in DMSO.

    • Perform 3-fold serial dilutions in DMSO (10-point curve).

    • Transfer 50 nL of compound to the assay plate (final DMSO < 1%).

  • Enzyme Addition:

    • Dilute SARM1 enzyme to 10 nM (final concentration) in Assay Buffer.

    • Add 10 µL of enzyme solution to the wells.

    • Pre-incubation: Incubate for 15 minutes at Room Temperature (RT) to allow inhibitor binding.

  • Reaction Initiation:

    • Prepare 20 µM ε-NAD solution in Assay Buffer.

    • Add 10 µL of substrate solution to start the reaction (Final vol = 20 µL).

  • Measurement:

    • Monitor fluorescence on a plate reader (e.g., EnVision).

    • Excitation: 300 nm | Emission: 410 nm.

    • Read kinetics for 60 minutes.

  • Data Analysis:

    • Calculate the slope (RFU/min) for the linear portion of the curve.

    • Normalize to DMSO control (100% activity) and No-Enzyme control (0% activity).

    • Fit data to a 4-parameter logistic equation to determine IC₅₀ .

Cellular Validation: Axon Protection Assay

Rationale: Biochemical potency must translate to cellular protection. This assay measures the ability of the inhibitor to prevent axon degeneration in Dorsal Root Ganglion (DRG) neurons following axotomy or vincristine treatment.

Protocol
  • Cell Culture:

    • Isolate DRG neurons from E13.5 mouse embryos or use iPSC-derived glutamatergic neurons.

    • Plate in 96-well plates coated with Poly-D-Lysine/Laminin.

    • Culture for 5–7 days to allow axonal extension.

  • Compound Treatment:

    • Pre-treat neurons with the pyridazine inhibitor (0.1 – 10 µM) for 1 hour.

  • Injury Induction:

    • Method A (Chemotherapy): Add Vincristine (20 nM final).

    • Method B (Axotomy): Use a micro-scalpel to sever axons (if using microfluidic chambers).

  • Incubation:

    • Incubate for 16–24 hours.

  • Readout (Axon Fragmentation):

    • Fix cells with 4% PFA.

    • Stain with anti-β-Tubulin III (Tuj1) antibody.

    • Imaging: Acquire images using a high-content imager (e.g., Opera Phenix).

    • Analysis: Use an "Axon Degeneration Index" algorithm (measuring fragmentation vs. intact length).

  • Alternative Readout (NfL Release):

    • Collect supernatant.

    • Measure Neurofilament Light Chain (NfL) levels using Simoa or ELISA. High NfL indicates degeneration.

Data Summary & Troubleshooting

Expected Results Table
Compound ClassSynthesis Yield (Step 1/Step 2)Biochemical IC₅₀ (ε-NAD)Cellular Protection (EC₅₀)Solubility (PBS)
Pyridazine (Target) 85% / 60%< 200 nM< 1.0 µMHigh (>50 µM)
Pyridine Control 80% / 65%< 200 nM< 1.0 µMModerate
Negative Control N/A> 100 µMNo EffectN/A
Troubleshooting Guide
  • Low Synthesis Yield (Step 2): Pyridazines are electron-deficient, making the oxidative addition step in Suzuki coupling slower. Solution: Switch to a more active catalyst like Pd(dtbpf)Cl₂ or XPhos Pd G3 , and ensure strict oxygen-free conditions.

  • High Fluorescence Background (Assay): Compounds with extended conjugation may autofluoresce. Solution: Run a "Compound Only" control (no enzyme) and subtract this baseline. Alternatively, use a mass-spectrometry-based assay (measuring ADPR production directly).

  • Paradoxical Activation: Some inhibitors, at sub-saturating concentrations, can stabilize the TIR domain multimer without blocking catalysis, leading to activation. Solution: Ensure IC₅₀ curves cover a wide range (down to pM) to detect any "bell-shaped" activation curves.

References

  • SARM1 Structure & Mechanism

    • Essuman, K., et al. (2017).[5] "The SARM1 Toll/Interleukin-1 Receptor Domain Possesses NAD+ Cleavage Activity that Promotes Pathological Axonal Degeneration."[2][5][6] Neuron. Link

  • SARM1 Inhibitor Discovery (Isoquinolines/Pyridines)

    • Hughes, R. O., et al. (2021).[5] "Small Molecule Inhibitors of SARM1 NADase Activity Protect Against Axon Degeneration."[5][6][7] Cell Reports. Link

  • Pyridazine Scaffold Utility

    • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry." (Discussion on Pyridazine solubility vs Pyridine). Elsevier.[8] Link

  • Assay Protocols (ε-NAD)

    • Loring, H. S., & Thompson, P. R. (2020). "Kinetic mechanism of nicotinamide adenine dinucleotide hydrolysis by the SARM1 TIR domain." Biochemistry. Link

  • Patent Reference (Pyridazine SARM1 Inhibitors)

    • WO2024158775A1. "Pyridazines as SARM1 Inhibitors." WIPO.[9] Link

Sources

Method

Application Notes and Protocols: Amide Coupling with 3-Methylpyridazin-4-amine

Abstract This document provides a comprehensive guide to amide coupling protocols for 3-methylpyridazin-4-amine, a crucial building block in contemporary medicinal chemistry. Recognizing the unique electronic properties...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to amide coupling protocols for 3-methylpyridazin-4-amine, a crucial building block in contemporary medicinal chemistry. Recognizing the unique electronic properties of the pyridazine nucleus that can complicate standard amide bond formation, this guide offers a selection of detailed, field-proven protocols. We delve into the mechanistic rationale behind reagent selection and reaction optimization, addressing common challenges such as low nucleophilicity and potential side reactions. The protocols presented herein are designed to be robust and scalable, providing researchers in drug discovery and development with the necessary tools to efficiently synthesize a diverse range of amide derivatives incorporating the 3-methylpyridazin-4-amine scaffold.

Introduction: The Significance of the 3-Methylpyridazin-4-amine Scaffold

The pyridazine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The specific isomer, 3-methylpyridazin-4-amine, serves as a vital intermediate in the synthesis of numerous pharmaceutical agents, including those targeting cancer, inflammation, and infectious diseases. The formation of an amide bond at the 4-amino position is one of the most frequently employed reactions in the elaboration of this core into complex drug candidates.[1][2]

However, the electron-deficient nature of the pyridazine ring reduces the nucleophilicity of the exocyclic amine, often rendering standard amide coupling conditions sluggish and inefficient.[3][4] This necessitates the use of highly efficient coupling reagents and carefully optimized reaction conditions to achieve satisfactory yields and purity. This application note aims to provide a detailed overview of reliable protocols for the successful amide coupling of 3-methylpyridazin-4-amine with a variety of carboxylic acids.

Understanding the Challenge: The Nucleophilicity of Heteroaromatic Amines

The nitrogen atoms within the pyridazine ring exert a strong electron-withdrawing effect, which significantly diminishes the electron density on the 4-amino group. This reduced nucleophilicity can lead to slow reaction kinetics and incomplete conversions when using traditional amide coupling methods.[4] Therefore, the choice of coupling reagent is paramount to overcoming this hurdle. The ideal reagent should generate a highly activated carboxylic acid intermediate that can readily react with the weakly nucleophilic 3-methylpyridazin-4-amine.

Recommended Amide Coupling Protocols

We present two primary protocols that have demonstrated high efficacy for the amide coupling of 3-methylpyridazin-4-amine. The choice between them will often depend on the specific carboxylic acid substrate, scale, and downstream purification considerations.

Protocol 1: HATU-Mediated Amide Coupling

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a third-generation uronium salt-based coupling reagent renowned for its high efficiency, particularly with challenging substrates like electron-deficient amines.[5][6][7] It reacts with a carboxylic acid to form a highly reactive OAt-active ester.[5] The pyridine nitrogen atom in the HOAt leaving group is thought to facilitate the subsequent aminolysis through a hydrogen-bonded transition state, accelerating the reaction rate.[5] This makes HATU an excellent choice for coupling with 3-methylpyridazin-4-amine.[7]

Mechanism Overview:

HATU_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling RCOOH R-COOH RCOO R-COO⁻ RCOOH->RCOO Base Base (e.g., DIPEA) Active_Ester OAt-Active Ester RCOO->Active_Ester HATU HATU TMU Tetramethylurea Active_Ester->TMU Amide Product Amide Active_Ester->Amide Amine 3-Methylpyridazin-4-amine HOAt HOAt Amide->HOAt EDC_HOBt_Workflow start Start dissolve Dissolve Carboxylic Acid, 3-Methylpyridazin-4-amine, and HOBt in DMF start->dissolve cool Cool to 0 °C dissolve->cool add_edc Add EDC cool->add_edc add_base Add DIPEA add_edc->add_base warm_rt Warm to Room Temperature and Stir add_base->warm_rt monitor Monitor by TLC/LC-MS warm_rt->monitor monitor->warm_rt Incomplete workup Aqueous Work-up monitor->workup Complete purify Column Chromatography workup->purify product Isolated Product purify->product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-Methylpyridazin-4-amine Recovery

Executive Summary & Core Analysis The Problem: Researchers frequently report low yields (<40%) when deprotecting N-Boc-3-methylpyridazin-4-amine using standard HCl protocols.[1] The Root Cause: The issue is rarely the ch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Analysis

The Problem: Researchers frequently report low yields (<40%) when deprotecting N-Boc-3-methylpyridazin-4-amine using standard HCl protocols.[1]

The Root Cause: The issue is rarely the chemical conversion. The deprotection of the Boc group by HCl is rapid and quantitative. The yield loss occurs during isolation .

3-methylpyridazin-4-amine is a highly polar, electron-deficient heterocycle.[1] Unlike standard lipophilic amines, the free base of this molecule has high water solubility (


).
  • Standard Protocol Failure: If you neutralize the reaction mixture with aqueous NaHCO₃/NaOH and attempt to extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM), the product remains in the aqueous phase.

  • The Solution: You must shift from an aqueous extraction workflow to a precipitation/filtration workflow.

Optimized Protocols

Protocol A: The "Dry Isolation" Method (Recommended)

Use this method for all new batches to maximize yield (>90%).

Reagents:

  • Substrate: N-Boc-3-methylpyridazin-4-amine[1]

  • Acid: 4.0 M HCl in 1,4-Dioxane (Commercial anhydrous)[1]

  • Solvent: Anhydrous 1,4-Dioxane or MeOH (minimal)[1]

  • Anti-solvent: Diethyl Ether (

    
    ) or MTBE
    

Step-by-Step Procedure:

  • Dissolution: Dissolve the Boc-protected substrate in a minimal volume of 1,4-Dioxane (approx. 5 mL per gram).

    • Note: If solubility is poor, add dry MeOH dropwise until clear, but keep MeOH <10% of total volume.[1]

  • Acid Addition: Cool to 0°C. Add 4.0 M HCl in Dioxane (5–10 equivalents).

    • Why: Excess acid ensures protonation of both the amine and the pyridazine ring nitrogens, pushing the equilibrium to the ionic salt form.

  • Reaction: Warm to room temperature (RT) and stir for 2–4 hours.

    • Monitoring: Monitor by LC-MS, not TLC (the salt stays at the baseline). Look for the disappearance of the Boc mass (+100) and appearance of the amine mass.

  • Precipitation (Critical Step):

    • Scenario A (Precipitate forms): If a solid forms during reaction, dilute with 2 volumes of

      
      . Filter under 
      
      
      
      or Argon. Wash the cake with
      
      
      .
    • Scenario B (No precipitate/Gum): If the product remains dissolved or forms a gum, concentrate the mixture to ~20% volume under vacuum (do not dry completely). Add

      
       or MTBE vigorously to induce precipitation. Triturate (grind/stir) the solid for 30 mins.
      
  • Drying: Dry the hydrochloride salt in a vacuum oven at 40°C. Do not neutralize. Use the HCl salt directly in the next step.

Protocol B: Salvage Extraction (For Aqueous Mistakes)

Use this if you have already added water/base and cannot find your product.

Concept: Standard organic solvents (EtOAc, DCM) are too non-polar to pull this heterocycle from water. You must use a polar organic solvent or continuous extraction.

  • Saturate Aqueous Phase: Add solid NaCl to your aqueous layer until saturated (Salting out effect).

  • Solvent Choice: Use n-Butanol or IPA/Chloroform (1:3 ratio) .

  • Extraction: Perform 5–6 extractions. The partition coefficient is still poor, so repetition is key.[1]

  • Evaporation: Combine organics and evaporate. You will likely have inorganic salts mixed in.[2]

  • Purification: Triturate the residue with dry MeOH (product dissolves, NaCl does not). Filter and evaporate the MeOH.

Technical Data & Solubility Matrix

Table 1: Solubility Profile of 3-methylpyridazin-4-amine (Free Base vs. HCl Salt)

SolventFree Base SolubilityHCl Salt SolubilitySuitability for Workup
Water High Very High AVOID (Traps product)
DCM LowInsolublePoor extraction solvent
EtOAc Moderate/LowInsolubleGood anti-solvent
Methanol HighHighGood for transfer, bad for isolation
Ether/MTBE InsolubleInsolubleIdeal Anti-solvent
n-Butanol ModerateModerateBest for salvage extraction

Troubleshooting & FAQs

Q1: The product turned into a sticky, hygroscopic gum after removing the solvent. How do I get a solid?

A: This is common for pyridazine hydrochlorides.

  • Redissolve the gum in a minimum amount of dry MeOH (1–2 mL).

  • Add this solution dropwise into a rapidly stirring beaker of

    
     (50 mL).
    
  • A fine white powder should precipitate. Filter immediately.

  • Storage: Store in a desiccator; these salts absorb atmospheric water rapidly.

Q2: Can I use TFA (Trifluoroacetic acid) instead of HCl?

A: Yes, but removing TFA is harder than removing HCl. TFA salts are often oils. If you use TFA, you must perform an ion exchange (using HCl/Dioxane) or scavenge the TFA, which complicates the workflow. HCl is preferred for this specific heterocycle.

Q3: I need the free base for the next reaction. How do I handle the HCl salt?

A: Do not isolate the free base. Instead, perform an in situ neutralization in the next step.

  • Example: If the next step is an amide coupling, suspend the HCl salt in DMF/DCM and add 2–3 equivalents of DIPEA or TEA. The free base forms in solution and reacts immediately, avoiding the isolation losses.

Q4: My yield is >100%. What happened?

A: You likely have trapped solvent (dioxane) or excess HCl bound to the ring. Pyridazines can form dihydrochloride salts if the acid concentration is very high. Dry at 50°C under high vacuum for 12 hours. Check NMR for solvent peaks.

Visual Workflow (Process Logic)

The following diagram illustrates the decision-making process to ensure high recovery.

DeprotectionWorkflow Start Start: N-Boc-3-methylpyridazin-4-amine Reaction Add 4M HCl in Dioxane (Anhydrous Conditions) Start->Reaction Check Reaction Complete? (LC-MS) Reaction->Check Check->Reaction No AqueousError Did you add Water/Base? Check->AqueousError Yes Precipitation Does Solid Precipitate? Filter Dilute with Et2O Filter Solid under N2 Precipitation->Filter Yes Evap Concentrate to ~20% Vol (Do not dry completely) Precipitation->Evap No Final Final Product: HCl Salt (White Solid) Filter->Final Triturate Add Et2O/MTBE Vigorous Stirring Evap->Triturate Triturate->Filter AqueousError->Precipitation No (Good) Trap Product Trapped in Aqueous Phase (Low Yield) AqueousError->Trap Yes (Mistake) Salvage Salvage: Saturate with NaCl Extract with n-Butanol (x5) Trap->Salvage Salvage->Final

Figure 1: Decision tree for the isolation of hydrophilic aminopyridazine salts. Note the critical divergence at the "Aqueous Error" node.

References

  • Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[1] (Standard reference for Boc cleavage mechanisms and acid choices).

  • Han, G., Tamaki, M., & Hruby, V. J. (2001).[1][3] Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[3][4][5] Journal of Peptide Research, 58(4), 338-341.[1][3][4] (Establishes the kinetics and efficiency of the Dioxane/HCl system).

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][6] Organic Process Research & Development, 20(2), 140–177.[1] (Discusses handling of polar amine salts in subsequent steps without isolation of free base).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 54075962, 3-methylpyridazin-4-amine hydrochloride.[1] (Verifies compound properties and salt forms).

Sources

Optimization

removing Boc protecting group from aminopyridazines without degradation

Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and drug development professionals who are navigating the specific challenge of removing the tert-butylo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and drug development professionals who are navigating the specific challenge of removing the tert-butyloxycarbonyl (Boc) protecting group from aminopyridazines. The inherent electronic properties of the pyridazine ring—a six-membered heterocycle with two adjacent nitrogen atoms—present a unique set of challenges, often leading to substrate degradation under standard deprotection conditions.

This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you achieve clean, high-yielding deprotection while preserving the integrity of your pyridazine core.

Understanding the Challenge: The Pyridazine Ring's Reactivity

The pyridazine ring is an electron-deficient heterocycle, a property that is central to its reactivity.[1] Unlike pyridine, the pyridazine nucleus has no "unactivated" carbon atoms, making the entire ring susceptible to nucleophilic attack.[1] When subjected to strong acidic conditions typical for Boc deprotection (e.g., trifluoroacetic acid - TFA), the ring nitrogen atoms can be protonated. This further increases the ring's electron deficiency, rendering it vulnerable to degradation pathways that are less common with other aromatic or heterocyclic systems. While 3-aminopyridazines exhibit enhanced basicity compared to the parent pyridazine, careful consideration of deprotection conditions remains paramount to avoid unwanted side reactions.[2]

Troubleshooting Guide

This section addresses specific problems you may encounter during the Boc deprotection of aminopyridazines. Each problem is followed by a series of potential causes and actionable solutions, grounded in chemical principles.

Problem 1: Low or No Yield of Deprotected Product with Significant Starting Material Remaining

Symptom: TLC or LC-MS analysis shows a significant amount of the Boc-protected starting material remains even after extended reaction times.

Potential Cause Explanation & Solution
Insufficient Acid Strength or Stoichiometry The Boc group is cleaved by acidolysis. If the acid is too weak or used in substoichiometric amounts, the reaction will be slow or incomplete. While pyridazines are sensitive, a certain threshold of acidity is required. Solution: Gradually increase the concentration of the acid. For TFA in dichloromethane (DCM), you might move from 20% to 50% (v/v). For HCl, ensure you are using a sufficiently concentrated solution (e.g., 4M HCl in dioxane).
Reaction Temperature is Too Low While room temperature is standard, some sterically hindered or electronically deactivated substrates may require more energy to overcome the activation barrier for deprotection. Solution: If the reaction is sluggish at room temperature, consider gentle heating to 40-50 °C. Monitor carefully for any signs of degradation.
Poor Solvent Choice The solvent can influence the stability of the reactive intermediates and the solubility of the reagents. Solution: DCM and dioxane are common choices. If using HCl, switching to a protic solvent like methanol can sometimes be more effective, creating HCl in situ from acetyl chloride or using a stock solution of HCl in methanol.
Problem 2: Significant Degradation of the Aminopyridazine

Symptom: LC-MS analysis shows multiple new peaks, often with masses that do not correspond to the desired product or simple byproducts. The desired product peak is small or absent, and a baseline "smear" may be visible on TLC, suggesting polymerization.

Potential Cause Explanation & Solution
Harsh Acidic Conditions Strong acids like neat TFA can lead to undefined degradation of the electron-deficient pyridazine ring. The highly activated pyridazinium ion may be susceptible to nucleophilic attack by the acid's counter-ion (e.g., trifluoroacetate) or water, potentially initiating ring-opening or other rearrangements.
Solution 1: Switch to a Milder Acid. Instead of TFA, consider using 4M HCl in dioxane, which is often sufficient for deprotection but less harsh. Aqueous phosphoric acid is another milder alternative that can be effective.
Solution 2: Reduce Reaction Temperature. Perform the deprotection at 0 °C. This will slow down the rate of both the desired deprotection and the undesired degradation pathways, often improving selectivity.
Solution 3: Use a Scavenger. The tert-butyl cation generated during deprotection is a reactive electrophile that can alkylate the pyridazine ring or the amino group. Add a scavenger like triethylsilane (TES) or thioanisole to the reaction mixture to trap the t-butyl cation.
Lewis Acid Incompatibility Strong Lewis acids (e.g., AlCl₃, TiCl₄) can coordinate to the nitrogen atoms of the pyridazine ring, activating it towards nucleophilic attack or other degradation pathways. Solution: If you must use a Lewis acid, choose a milder one. Zinc bromide (ZnBr₂) in DCM can sometimes effect deprotection under neutral conditions. Alternatively, TMSI (trimethylsilyl iodide) can be effective at room temperature, but should be used with caution as it generates HI in situ.

Frequently Asked Questions (FAQs)

Q1: What are the mildest, yet effective, conditions for removing a Boc group from a sensitive aminopyridazine?

For substrates with high acid sensitivity, moving away from standard TFA or HCl is recommended. A highly effective and mild alternative is using oxalyl chloride (3 equivalents) in methanol at room temperature .[1][3][4] This method generates HCl in situ at a controlled concentration, avoiding the harshness of bulk strong acid. The reaction is typically clean and complete within 1-4 hours.[1][3][4]

Q2: My molecule contains other acid-sensitive functional groups (e.g., t-butyl ester, acetal). How can I selectively deprotect the Boc-aminopyridazine?

This is a classic challenge of orthogonal protection strategy.

  • High Selectivity Option: Non-acidic methods are your best choice. Thermal deprotection (heating in a high-boiling solvent like diphenyl ether) can be effective if your molecule is thermally stable.[5]

  • Mild Acidic Option: Carefully controlled acidic conditions can sometimes achieve selectivity. Using a weaker acid like aqueous phosphoric acid or a very dilute solution of HCl in an organic solvent at low temperature (0 °C) might cleave the more labile N-Boc group while leaving a t-butyl ester intact, though this requires careful optimization.

  • Lewis Acid Option: Some Lewis acids show selectivity. For instance, CeCl₃·7H₂O with NaI has been reported for selective cleavage of N-Boc groups in the presence of other acid-labile groups.

Q3: How can I effectively monitor the progress of the deprotection reaction?

  • Thin-Layer Chromatography (TLC): This is the quickest method. The deprotected amine, being more polar, will have a lower Rf value than the Boc-protected starting material. Use a standard stain like potassium permanganate or ninhydrin (which specifically stains primary and secondary amines) to visualize the spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It will show the disappearance of the starting material's mass peak and the appearance of the product's mass peak. This is crucial for identifying side products and confirming degradation.

Q4: After deprotection with TFA or HCl, my product is an oil and difficult to handle. What should I do?

The deprotected amine will form a salt with the acid used (e.g., a trifluoroacetate or hydrochloride salt). These salts are often hygroscopic and may not be crystalline.

  • Step 1: Removal of Excess Acid: After the reaction, concentrate the mixture in vacuo. Then, co-evaporate several times with a solvent like toluene or DCM to azeotropically remove residual acid.

  • Step 2: Aqueous Workup: Dissolve the residue in an organic solvent (e.g., ethyl acetate or DCM) and wash with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution to neutralize the salt and extract the free amine into the organic layer.

  • Step 3: Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate to obtain the neutral, free amine, which is more likely to be a solid.

Comparative Overview of Deprotection Methods

The following table summarizes various methods for Boc deprotection, highlighting their suitability for aminopyridazine substrates.

MethodReagents & Typical ConditionsSuitability for AminopyridazinesKey AdvantagesPotential Drawbacks & Mitigation
Standard Strong Acid 20-50% TFA in DCM, rt, 1-4h4M HCl in Dioxane, rt, 1-4hUse with Caution Fast, common, readily available reagents.High risk of ring degradation. Mitigation: Use at 0°C, add scavengers (TES), use minimum necessary concentration and time.
Mild Brønsted Acid Aq. H₃PO₄ in THF, rt-50°CGood Milder than TFA/HCl, reducing degradation risk.Slower reaction times may be required.
In Situ Generated HCl Acetyl Chloride or Oxalyl Chloride (3 eq) in MeOH, rt, 1-4hExcellent Very mild, controlled generation of acid, high yields reported for sensitive heterocycles.[1][3][4]Oxalyl chloride is toxic and moisture-sensitive; must be handled in a fume hood.
Lewis Acid ZnBr₂ or TMSI in DCM, rtModerate Can be selective and avoids strong protonic acids.Risk of coordination to pyridazine nitrogens. TMSI is harsh and generates HI.
Thermal High-boiling solvent (e.g., diphenyl ether, toluene) at refluxGood (Substrate Dependent) Completely avoids acidic or basic reagents; useful for orthogonal strategies.Requires high temperatures which may not be suitable for all substrates.
Aqueous Refluxing H₂O, ~100°CGood (Substrate Dependent) Environmentally friendly ("green") method.Requires the substrate to be stable in hot water; may not be suitable for complex molecules.

Experimental Protocols

Protocol 1: Mild Deprotection using Oxalyl Chloride in Methanol

This protocol is recommended for sensitive aminopyridazine substrates where standard acidic methods have led to degradation.[4]

  • Preparation: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the Boc-protected aminopyridazine (1.0 equiv.) in anhydrous methanol (approx. 0.1 M concentration).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add oxalyl chloride (3.0 equiv.) dropwise to the stirred solution. Caution: Gas evolution (CO, CO₂, HCl) will be observed. Ensure adequate ventilation in a fume hood.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the excess acid. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the deprotected aminopyridazine.

Protocol 2: Standard Deprotection using HCl in Dioxane

This is a more conventional method, suitable for more robust aminopyridazine substrates.

  • Preparation: To the Boc-protected aminopyridazine (1.0 equiv.), add a solution of 4M HCl in 1,4-dioxane (10-20 equivalents of HCl).

  • Reaction: Stir the resulting solution or slurry at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, remove the solvent in vacuo. The product will be the hydrochloride salt. To obtain the free amine, follow the aqueous workup procedure described in FAQ Q4.

Decision Workflow for Deprotection Strategy

To assist in selecting the optimal deprotection method, the following decision tree can be used.

Boc_Deprotection_Workflow start Start: Boc-Aminopyridazine Substrate acid_sensitive_groups Other acid-sensitive groups present? start->acid_sensitive_groups degradation_observed Degradation observed with standard acids (TFA/HCl)? acid_sensitive_groups->degradation_observed No thermal_stability Substrate thermally stable (>150 °C)? acid_sensitive_groups->thermal_stability Yes mild_acidic_methods Use Mild Acidic Methods degradation_observed->mild_acidic_methods Yes standard_acid_methods Use Standard Acidic Methods (with caution) degradation_observed->standard_acid_methods No non_acidic_methods Use Non-Acidic Methods thermal_stability->non_acidic_methods No (Consider other orthogonal groups) thermal_deprotection Thermal Deprotection (e.g., refluxing toluene) thermal_stability->thermal_deprotection Yes oxalyl_chloride Oxalyl Chloride / MeOH (Recommended) mild_acidic_methods->oxalyl_chloride phosphoric_acid Aqueous H3PO4 mild_acidic_methods->phosphoric_acid hcl_dioxane 4M HCl / Dioxane at 0°C -> RT (Add Scavenger) standard_acid_methods->hcl_dioxane

Caption: Decision tree for selecting a Boc deprotection strategy.

References

  • Alharbi, A. S. (2026). An Overview of Pyridazine Derivatives: Various Approaches to Synthesis, Reactivity, and Biological Activity. Mini-Reviews in Organic Chemistry, 23. Bentham Science. [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017–24026. [Link]

  • Heinisch, G., & Matuszczak, B. (2004). Product Class 8: Pyridazines. Science of Synthesis, 16, 125-278. [Link]

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32, 1853–1921. [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. University of Kentucky X-Ray Crystallography Facility. [Link]

  • Katritzky, A. R., & Boulton, A. J. (Eds.). (1971). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XVI. Acid-catalysed hydrogen exchange of some pyridazine derivatives. Journal of the Chemical Society B: Physical Organic, 790. [Link]

  • Kim, M. S., et al. (2005). Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropyridazines. YAKHAK HOEJI, 49(1), 20-24. [Link]

  • Ouarna, S., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of Chemical Sciences, 124(5), 1147-1153. [Link]

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. PMC. [Link]

  • Ortiz, A., et al. (2015). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). RSC Advances, 5, 6647-6651. [Link]

  • Indo Global Journal of Pharmaceutical Sciences. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES, 5(2), 116-127. [Link]

  • Dong, J. J., & Baran, P. S. (2023). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2025). Synthesis and characterization of a porous acidic polymer containing pendant pyrazine moieties based on calix[6]resorcinarene: A green and retrievable solid acid catalyst for preparation of benzimidazole heterosystems. Journal of the Iranian Chemical Society. [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. [Link]

  • Master Organic Chemistry. (2018). Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Klinge, D. E. (1976). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University & Research eDepot. [Link]

  • Organic Chemistry Portal. Synthesis of pyridazines. Organic Chemistry Portal. [Link]

  • Ortiz, A., et al. (2015). A practical, catalytic and selective deprotection of a Boc group in N,N '-diprotected amines using iron(III)-catalysis. ResearchGate. [Link]

  • Dalabehera, N. R., Meher, S., Palai, B. B., & Sharma, N. K. (2020). Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. The Journal of Organic Chemistry, 85(20), 13035–13043. [Link]

  • Stoyanov, E. S., & Reed, C. A. (2015). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. PMC. [Link]

  • Carbain, B., et al. (2018). Trifluoroacetic Acid in 2,2,2-Trifluoroethanol Facilitates S N Ar Reactions of Heterocycles with Arylamines. ResearchGate. [Link]

  • Grandjean, A., et al. (2024). Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects. MDPI. [Link]

  • Organic Chemistry Portal. Trifluoroacetamides. Organic Chemistry Portal. [Link]

Sources

Troubleshooting

Pyridazine-Amine Synthesis via Curtius Rearrangement: Technical Support Hub

Status: Active Ticket ID: PYR-CURT-OPT-001 Subject: Optimization of One-Pot DPPA Curtius Rearrangement for Pyridazine Scaffolds Assigned Specialist: Senior Application Scientist Introduction: The Engineering of Pyridazin...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: PYR-CURT-OPT-001 Subject: Optimization of One-Pot DPPA Curtius Rearrangement for Pyridazine Scaffolds Assigned Specialist: Senior Application Scientist

Introduction: The Engineering of Pyridazine Amines

Welcome to the Technical Support Hub. You are likely here because you are synthesizing a pyridazine-based kinase inhibitor or a fragment library, and the standard amide-coupling routes failed.

The Curtius rearrangement is the "gold standard" for converting pyridazine carboxylic acids to amines. However, pyridazines present unique challenges:

  • Electron Deficiency: The diazine ring pulls electron density, making the intermediate isocyanate highly electrophilic and prone to side reactions.

  • Nucleophilic Competition: While less basic than pyridine, the ring nitrogens can occasionally interfere if the reaction concentration is too high.

  • Amine Instability: Free aminopyridazines are often prone to oxidative degradation.

This guide prioritizes the Shioiri Protocol (using Diphenylphosphoryl azide - DPPA), as it allows for a one-pot transformation, minimizing the isolation of hazardous acyl azide intermediates.[1]

Module 1: Critical Safety & Stability (Pre-Flight Check)

WARNING: The Curtius rearrangement generates nitrogen gas (


) and involves energetic intermediates.
Thermal Runaway Risks
  • The Hazard: Acyl azides are explosive.[2][3] In the DPPA method, the acyl azide is generated in situ.[2] If the temperature is ramped too quickly before the acyl azide rearranges to the isocyanate, you risk accumulating a high concentration of the explosive intermediate.

  • The Fix: Use Differential Scanning Calorimetry (DSC) data if scaling up (>5g).

    • Rule of Thumb: Ensure the reaction temperature is maintained below the decomposition onset of the acyl azide but high enough to promote rearrangement (typically >80°C for pyridazines).

Gas Evolution Management
  • The Hazard: Rapid

    
     evolution can over-pressurize sealed vessels.[2][4]
    
  • The Fix: Always use an open system with an inert gas bubbler (Ar/N2) to vent pressure while excluding moisture.

Module 2: Reagent Configuration (The Protocol)

Do not use "wet" solvents. The success of this reaction relies entirely on the exclusion of water.

Standard Operating Procedure: The "Boc-Trap" Method

Target: Conversion of Pyridazine-COOH to Pyridazine-NH-Boc. Rationale: Isolating the free amine directly is messy. Trapping with


-BuOH yields a stable carbamate that is easily purified.
ComponentEquiv.RoleCritical Note
Pyridazine-COOH 1.0SubstrateMust be dry.[4] Azeotrope with toluene if unsure.
DPPA 1.1 - 1.2Azide SourceLachrymator. Dispense in fume hood.[4]
Triethylamine (TEA) 1.2 - 1.5BaseInitiates carboxylate formation. DIPEA is a valid alternative.

-Butanol (

-BuOH)
10-20Trap/SolventExcess is required to outcompete urea formation.
Toluene SolventCo-solventImproves solubility of pyridazine acids.
Step-by-Step Execution
  • Solvation: Suspend Pyridazine-COOH (1.0 eq) in a 1:1 mixture of anhydrous Toluene and

    
    -BuOH.
    
  • Activation: Add TEA (1.2 eq). Stir at RT for 15 mins. The solution should clarify as the salt forms.

  • Azidation: Add DPPA (1.1 eq) dropwise at RT.

    • Checkpoint: Stir for 30-60 mins at RT. This forms the acyl azide.[1][4][5]

  • Rearrangement (The Critical Step): Gently heat to 85-90°C .

    • Observation: You will see gas evolution (

      
      ).[6]
      
    • Duration: Hold for 2-4 hours until gas evolution ceases.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with saturated

    
     (removes diphenylphosphate byproduct) and Brine.
    
  • Purification: Flash chromatography (typically Hex/EtOAc or DCM/MeOH).

Module 3: Troubleshooting & Diagnostics

Visualizing the Failure Modes

The following diagram illustrates the mechanistic pathway and where specific failures (Urea formation, No Reaction) occur.

CurtiusMechanism Acid Pyridazine-COOH Salt Carboxylate Salt Acid->Salt + Base (TEA) AcylAzide Acyl Azide (Explosive Intermediate) Salt->AcylAzide + DPPA - HOP(O)(OPh)2 Isocyanate Isocyanate (Electrophilic) AcylAzide->Isocyanate Heat (90°C) - N2 (Gas) BocProduct Boc-Amine (Target Product) Isocyanate->BocProduct + t-BuOH (Excess) UreaByproduct Symmetrical Urea (Major Impurity) Isocyanate->UreaByproduct + H2O (Moisture) Decarboxylation -> Amine -> Attack Isocyanate

Figure 1: Mechanistic flow of the DPPA Curtius rearrangement. Note that moisture leads to the "Urea Dead-End."

FAQ: Troubleshooting Table
SymptomProbable CauseCorrective Action
Symmetrical Urea Formation Moisture Ingress. Water hydrolyzes the isocyanate to a free amine, which then attacks the remaining isocyanate.1. Use freshly distilled toluene/ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-BuOH.2. Add 4Å Molecular Sieves to the reaction.3. Increase

-BuOH equivalents.
Recovered Starting Material Activation Failure. The carboxylate did not react with DPPA.1. Ensure the base (TEA) is good quality (not hydrolyzed).2. Check if the pyridazine acid is a zwitterion or salt; you may need extra base.
"Des-Boc" (Free Amine) Observed Thermal Instability. The Boc group is falling off during the reaction (thermal deprotection).1. Lower temp to 80°C.2. Switch trapping agent to Benzyl Alcohol (Cbz is more thermally stable).
Low Yield / Complex Mixture Ring Interference. Pyridazine nitrogens reacting with electrophiles.1. Run the reaction more dilute (0.05 M).2. Ensure slow heating to prevent high transient concentrations of isocyanate.

Module 4: Isolation & Purification Logic

Pyridazine amines are polar. Standard silica chromatography often leads to streaking and yield loss.

Recommended Workflow: The "Acid Wash"

If you synthesized the Boc-protected amine:

  • Dissolve crude residue in EtOAc.

  • Wash with 0.5 M Citric Acid (removes residual free amine or unreacted pyridazine starting materials if basic).

  • Wash with sat.

    
     (removes diphenylphosphate byproduct from DPPA).
    
  • Dry/Concentrate.

Decision Tree for Low Yields

TroubleshootingTree Start Low Yield / Impure Product CheckTLC Analyze Crude by LCMS/TLC Start->CheckTLC Urea Major Peak: Urea Dimer CheckTLC->Urea Mass = 2M - CO2 SM Major Peak: Starting Acid CheckTLC->SM Mass = M Clean Product exists but low mass CheckTLC->Clean Correct Mass DrySolvent Re-run under Ar Urea->DrySolvent Action: Dry Solvents / Mol Sieves BaseCheck Add 0.5 eq more TEA SM->BaseCheck Action: Check Base Stoichiometry Workup Avoid acidic washes if product acid-sensitive Clean->Workup Action: Optimize Extraction (pH control)

Figure 2: Diagnostic decision tree for optimizing reaction outcomes.

References

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[1][7] A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205.

  • Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240.

  • BenchChem Technical Support. (2025). Handling and Isolating Explosive Acyl Azide Intermediates.

  • Organic Chemistry Portal. (2024). Curtius Rearrangement: Mechanism and Recent Literature.

Sources

Optimization

stability of 3-methylpyridazin-4-amine free base vs hydrochloride salt

Welcome to the technical support guide for 3-methylpyridazin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot experimental ch...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-methylpyridazin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot experimental challenges related to the use of its free base and hydrochloride salt forms. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your work.

Core Concepts: Understanding the Free Base vs. Hydrochloride Salt

At its core, the choice between using a free base and a salt form of an active pharmaceutical ingredient (API) is a decision about managing its physicochemical properties. 3-methylpyridazin-4-amine, like many amine-containing compounds, can exist in these two states.

  • The Free Base: This is the neutral form of the molecule. The nitrogen atom in the amine group possesses a lone pair of electrons, making it basic and reactive.

  • The Hydrochloride (HCl) Salt: This form is created by reacting the basic free amine with hydrochloric acid. The amine's nitrogen atom accepts a proton (H+) from the acid, becoming a positively charged ammonium cation. This cation then forms an ionic bond with the negatively charged chloride anion (Cl-).[1][2][3]

This fundamental transformation has significant implications for stability, solubility, and handling.

Free_Base_vs_HCl_Salt FB 3-Methylpyridazin-4-amine (Free Base) - More lipophilic - Reactive lone pair HCL_Salt 3-Methylpyridazin-4-amine HCl (Hydrochloride Salt) - More hydrophilic - Protonated, stable cation FB->HCL_Salt + HCl (Protonation) HCL_Salt->FB + Base (e.g., NaHCO₃) (Deprotonation)

Caption: Equilibrium between the free base and hydrochloride salt forms.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries our application scientists receive regarding 3-methylpyridazin-4-amine.

Q1: Which form is more stable for long-term storage, and why?

Answer: Unequivocally, the hydrochloride salt is the more stable form for long-term storage.

Causality & Expert Insights: The enhanced stability of the salt form is not coincidental; it's a direct consequence of its chemistry.

  • Resistance to Oxidation: The primary liability of the free base is the lone pair of electrons on the amine nitrogen. This site is susceptible to oxidation from atmospheric oxygen, which can lead to the formation of N-oxides and other degradation impurities over time.[4][5] This degradation is often visually apparent as the material changes color, typically darkening or turning brown.[4] In the hydrochloride salt, this lone pair is protonated, effectively "protecting" it from oxidative pathways.

  • Thermal Stability: Ionic compounds, like the HCl salt, form a strong, ordered crystal lattice. This structure requires significantly more energy to disrupt compared to the intermolecular forces holding the neutral free base molecules together. Consequently, salts almost always have higher melting points and greater thermal stability.[3][4]

  • Hygroscopicity: While many salts are known to be hygroscopic (attract and hold water molecules), this is not a universal rule. The stability of the crystal lattice is key. In some cases, forming a salt can result in a more stable, less hygroscopic solid compared to the free base.[6] However, it is always best practice to store both forms in a dry environment. Some amine compounds are noted as being hygroscopic.[7]

Q2: My compound isn't dissolving. How do the solubility profiles of the free base and HCl salt differ?

Answer: The two forms have dramatically different, and often opposite, solubility profiles. This is one of the most critical factors in experimental design.

Causality & Expert Insights: This is a classic "like dissolves like" scenario, amplified by the ionic nature of the salt.

  • Aqueous & Polar Solvents: The hydrochloride salt, being an ionic compound, is generally far more soluble in water and polar protic solvents like methanol and ethanol.[2][3][8][9] The charged nature of the salt allows for strong ion-dipole interactions with polar solvent molecules, facilitating dissolution.

  • Organic & Non-Polar Solvents: The free base is significantly more soluble in non-polar organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and ether.[10] Its neutral, more "greasy" (lipophilic) character allows it to interact more favorably with these solvents.

This difference is frequently exploited in purification. For instance, an amine can be extracted from an organic mixture into an aqueous acid solution (converting it to the salt), and then recovered by making the aqueous solution basic and re-extracting the now-insoluble free base with an organic solvent.[11]

Q3: What are the definitive best practices for handling and storing these compounds?

Answer: Proper storage is essential to ensure the integrity of your material. While the salt is more robust, good laboratory practice should be applied to both forms.

Feature3-Methylpyridazin-4-amine (Free Base)3-Methylpyridazin-4-amine HCl (Salt)
Primary Concern Oxidation, moisture sensitivityHygroscopicity
Atmosphere Critical: Store under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.[12]Recommended: An inert atmosphere is good practice but less critical than for the free base.
Temperature Store in a cool, dry place. Refrigeration is often recommended to slow potential degradation.Store in a cool, dry place. Room temperature is generally acceptable.
Container Tightly sealed, opaque (amber) glass vial to protect from air and light.[13]Tightly sealed container to protect from moisture.[14]
Incompatibilities Avoid strong oxidizing agents and strong acids (will form the salt).Avoid strong bases (will convert to the free base).

Troubleshooting Guides & Experimental Protocols

This section provides actionable guidance for common experimental problems and standard procedures.

Guide 1: Troubleshooting Unexpected Experimental Results

Encountering a sudden precipitate, a reaction that won't start, or a purification that fails is a common frustration. The interplay between the free base and salt forms is often the culprit.

Troubleshooting_Workflow cluster_outcomes Diagnosis Start Unexpected Result (e.g., precipitation, failed reaction) CheckForm 1. Confirm Compound Form: Am I using the free base or HCl salt? Start->CheckForm CheckSolvent 2. Analyze Solvent System: Is it polar (aq., MeOH) or non-polar (DCM, Ether)? CheckForm->CheckSolvent CheckReagents 3. Review Reagents & pH: Did I add an acid or a base? What is the resulting pH? CheckSolvent->CheckReagents Outcome1 Diagnosis A: Precipitation due to pH shift. (e.g., Added base to HCl salt in polar solvent, causing free base to crash out) CheckReagents->Outcome1 Outcome2 Diagnosis B: Insolubility mismatch. (e.g., Trying to dissolve free base in water, or HCl salt in ether) CheckReagents->Outcome2 Outcome3 Diagnosis C: Incorrect reactive species. (e.g., Reaction requires the free base's lone pair, but the HCl salt was used) CheckReagents->Outcome3

Caption: A logical workflow for troubleshooting common experimental issues.

Guide 2: Protocol for Converting Hydrochloride Salt to Free Base

This is a fundamental procedure required when the free base is needed for a reaction but the more stable salt form is stored.

Objective: To deprotonate the amine salt, rendering it soluble in organic solvents for extraction.

Materials:

  • 3-methylpyridazin-4-amine HCl

  • Deionized Water or Methanol

  • Saturated Sodium Bicarbonate (NaHCO₃) solution or 1M Sodium Hydroxide (NaOH)

  • Extraction Solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory Funnel, Erlenmeyer Flask, Rotary Evaporator

Step-by-Step Protocol:

  • Dissolution: Dissolve the hydrochloride salt in a minimum amount of deionized water (or methanol if aqueous insolubility is an issue).

  • Basification: Slowly add a saturated solution of sodium bicarbonate (or another suitable base) dropwise while stirring. Monitor the pH with litmus paper or a pH meter. Continue adding base until the solution is alkaline (pH ~9-10). The formation of a precipitate (the free base) may be observed if its aqueous solubility is low.

  • Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of an organic extraction solvent like dichloromethane or ethyl acetate.[11] Stopper the funnel and shake vigorously, venting frequently to release any pressure.

  • Separation: Allow the layers to separate fully. Drain the organic layer (bottom layer for DCM, top for ethyl acetate) into a clean flask. Perform a second extraction on the aqueous layer with a fresh portion of the organic solvent to maximize yield. Combine the organic extracts.

  • Washing: Wash the combined organic layers with brine. This helps to remove residual water and inorganic salts.

  • Drying: Dry the organic solution over an anhydrous drying agent like Na₂SO₄. Stir for 5-10 minutes.

  • Isolation: Filter off the drying agent. Remove the solvent using a rotary evaporator to yield the 3-methylpyridazin-4-amine free base, which should be used promptly or stored under an inert atmosphere.

Guide 3: Protocol Outline for a Basic Forced Degradation Study

Objective: To rapidly assess the intrinsic stability of the free base vs. the HCl salt under various stress conditions, as recommended by ICH guidelines.[15][16] This helps identify potential degradation pathways.

Methodology: Prepare separate solutions of the free base and the HCl salt in a suitable solvent system. Expose each to the following conditions in parallel:

  • Hydrolytic (Acid & Base):

    • Treat with 0.1 M HCl and heat gently (e.g., 60 °C).[5][17]

    • Treat with 0.1 M NaOH and heat gently (e.g., 60 °C).[5][17]

  • Oxidative:

    • Treat with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.[5] Amines are particularly susceptible to oxidation.[5][15]

  • Thermal:

    • Store the solid material in an oven at an elevated temperature (e.g., 80 °C) in the absence of moisture.[17][18]

  • Photolytic:

    • Expose a solution of the compound to a calibrated light source that provides both UV and visible output, as per ICH Q1B guidelines.[15]

Analysis: At set time points (e.g., 0, 2, 8, 24 hours), take an aliquot of each sample, neutralize if necessary, and analyze by a stability-indicating method like High-Performance Liquid Chromatography (HPLC).[19] Monitor for the decrease in the parent peak area and the emergence of new peaks corresponding to degradation products.

Expected Outcome: The free base will likely show significantly more degradation, especially under oxidative and thermal conditions, compared to the more robust hydrochloride salt.

References
  • HSAS Method | PDF | Titration | Chemistry - Scribd. (n.d.). Retrieved from Scribd. [Link]

  • 4-aminopyridine - Sdfine. (n.d.). Retrieved from Sdfine. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved from ScienceDirect. [Link]

  • What is the best way to convert my amine compound from the salt form into free amine? (2015, January 9). Retrieved from ResearchGate. [Link]

  • Testing Procedure (Method of analysis) for Aluminium Salts, Amines and Ammonium Salts. (2011, June 24). Retrieved from Pharmaguideline. [Link]

  • 4-AMINOPYRIDINE For Synthesis MSDS | CAS 504-24-5 MSDS. (2013, August 2). Retrieved from Loba Chemie. [Link]

  • A method for the deprotonation of hydrochloride salts of peptide esters to free amin. (n.d.). Retrieved from CORE. [Link]

  • 4 - • SAFETY DATA SHEET. (2025, November 6).
  • 3-AMINOPYRIDINE MSDS | CAS 462-08-8 MSDS. (2012, December 11). Retrieved from Loba Chemie. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Retrieved from ResolveMass. [Link]

  • Hydrochloride vs non-hydrochloride compounds. (2015, December 4). Retrieved from Sciencemadness Discussion Board. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Retrieved from Drug Discovery & Development. [Link]

  • Obtaining free base from hydrochloride salt in methanol as solvent? (2021, September 4). Retrieved from Reddit. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.).
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020, April 15). Retrieved from SciSpace. [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. (n.d.). Retrieved from PharmaInfo. [Link]

  • Analytical Techniques In Stability Testing. (2025, March 24). Retrieved from Separation Science. [Link]

  • Conversion of Amines to Amine Salts. (2020, April 19). Retrieved from YouTube. [Link]

  • Chemical analysis in amine system operations. (n.d.). Retrieved from EPTQ. [Link]

  • 3-Amino-4-picoline | C6H8N2 | CID 137935. (n.d.). Retrieved from PubChem - NIH. [Link]

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. (n.d.). Retrieved from RSC Publishing. [Link]

  • Organic Nitrogen Compounds V: Amine Salts. (2023, August 16). Retrieved from Spectroscopy Online. [Link]

  • Chemical Stability of 4-Aminopyridine Capsules. (2004, November 5). Retrieved from Canadian Journal of Hospital Pharmacy. [Link]

  • Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. (2023, September 7). Retrieved from Pharmaoffer.com. [Link]

  • 3.5: Chemical Properties of Amines. Bases and Salt Formation. (2022, February 18). Retrieved from Chemistry LibreTexts. [Link]

  • Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. (2016, January 23). Retrieved from ResearchGate. [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.). Retrieved from PMC. [Link]

  • CHAPTER 7 AMINES. (n.d.).
  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. (n.d.). Retrieved from MDPI. [Link]

  • Pyridazin-4-amine hydrochloride | C4H6ClN3 | CID 72208258. (n.d.). Retrieved from PubChem. [Link]

  • 3-methylpyridazin-4-amine hydrochloride (C5H7N3). (n.d.). Retrieved from PubChemLite. [Link]

  • Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. (n.d.). Retrieved from SEFH. [Link]

  • Carcinogenicity and mutagenicity testing of three isomeric N-nitroso-N-methylaminopyridines in rats. (n.d.). Retrieved from PubMed. [Link]

  • Aminopyridines. (n.d.). Retrieved from EPA. [Link]

  • Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. (2023, April 1). Retrieved from MDPI. [Link]

  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. (2023, June 2). Retrieved from PubMed. [Link]

  • CN100999491A - Preparation process of 3 amino-4 methyl pyridine. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

Technical Assessment: Structural Elucidation of 3-Methylpyridazin-4-amine via 1H NMR

Executive Summary & Application Scope 3-Methylpyridazin-4-amine is a critical heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors and fragment-based drug discovery (FBDD). Its structura...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

3-Methylpyridazin-4-amine is a critical heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors and fragment-based drug discovery (FBDD). Its structural integrity is paramount, as the pyridazine ring is prone to regioisomeric ambiguity during synthesis—specifically, differentiating the 4-amine from the thermodynamically stable 5-amine or 3-aminomethyl isomers.

This guide provides a rigorous spectroscopic analysis protocol. Unlike standard data sheets, this document focuses on the comparative differentiation of the target molecule against its most common structural mimics using 1H NMR.

Core Technical Specifications
  • Target Analyte: 3-Methylpyridazin-4-amine

  • Core Scaffold: 1,2-Diazine (Pyridazine)

  • Critical Quality Attribute (CQA): Vicinal coupling constant (

    
    ) validation.
    

Experimental Strategy & Protocol

To ensure reproducibility and distinct spectral features, the following acquisition protocol is recommended.

Solvent Selection Logic
  • Primary Solvent: DMSO-d6.

    • Reasoning: Pyridazin-amines possess exchangeable protons (

      
      ). Chloroform (
      
      
      
      ) often leads to broad, undetectable amine signals due to rapid exchange and poor solubility. DMSO-d6 forms hydrogen bonds with the amine, slowing exchange and sharpening the signal into a distinct singlet (or broad peak) around 6.0–7.0 ppm, allowing for integration validation.
  • Secondary Solvent: Methanol-d4.

    • Use Case: Only for carbon backbone verification. The

      
       signal will vanish (deuterium exchange), simplifying the aromatic region if overlap occurs.
      
Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration of protons with different relaxation times (

    
    ).
    
  • Relaxation Delay (D1):

    
     second (Critical for accurate integration of the isolated methyl group vs. aromatic protons).
    
  • Scans (NS): Minimum 16 (Concentration dependent; pyridazines are often small molecules with high solubility, but high S/N is needed to see small meta-couplings).

Spectral Analysis: The "Self-Validating" Assignment

The structural confirmation of 3-methylpyridazin-4-amine relies on identifying the specific coupling pattern of the remaining aromatic protons.

Predicted Chemical Shift & Assignment Table (DMSO-d6)
PositionGroupTypeShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Logic
3-Me

Alkyl2.30 – 2.50Singlet (s)3H-Deshielded by aromatic ring; distinct singlet.
4-NH2

Amine6.00 – 6.50Broad (br s)2H-Variable; disappears with

shake.
H-5

Aromatic6.60 – 6.90Doublet (d)1H

Shielded by ortho-amino group (electron donor).
H-6

Aromatic8.40 – 8.70Doublet (d)1H

Deshielded (Alpha to N1); characteristic low-field shift.
Detailed Mechanistic Interpretation
  • The Shielding Effect (H-5): The amine group at position 4 is a strong electron donor by resonance. This significantly increases electron density at the ortho position (C-5) and para position (which is N2, a heteroatom). Consequently, H-5 will appear significantly upfield (lower ppm) compared to unsubstituted pyridazine.

  • The Deshielding Effect (H-6): H-6 is adjacent to the ring nitrogen (N1). The inductive electron-withdrawing nature of the nitrogen keeps this proton downfield (typically >8.0 ppm).

Comparative Analysis: Distinguishing Isomers

The most common synthetic failure mode is the production of the regioisomer 3-methylpyridazin-5-amine . Standard LC-MS cannot distinguish these (identical Mass/Charge ratio). 1H NMR is the definitive tool.

The "Coupling Constant" Differentiator

The geometric relationship between the aromatic protons dictates the splitting pattern.

  • Scenario A: Target Molecule (4-amine)

    • Protons are at H-5 and H-6 .

    • Relationship: Vicinal (Ortho) .

    • Coupling Constant (

      
      ): Large (~4.0 – 6.0 Hz) .
      
    • Result: Two doublets with clear separation.

  • Scenario B: Regioisomer (5-amine)

    • Protons are at H-4 and H-6 .

    • Relationship: Geminal (Meta) (Separated by C-5).

    • Coupling Constant (

      
      ): Small (~1.5 – 2.0 Hz) .
      
    • Result: Two doublets appearing almost as singlets or very tightly split peaks.

Visual Logic Flow (Isomer Determination)

IsomerLogic Start Acquire 1H NMR (DMSO-d6) CheckAromatic Analyze Aromatic Region (6.5 - 9.0 ppm) Start->CheckAromatic CountPeaks Count Aromatic Protons CheckAromatic->CountPeaks CheckCoupling Measure J-Coupling between Ar-H peaks CountPeaks->CheckCoupling 2 distinct signals IsLarge J = 4.0 - 6.0 Hz (Vicinal/Ortho) CheckCoupling->IsLarge IsSmall J = 1.0 - 2.0 Hz (Meta) CheckCoupling->IsSmall Target CONFIRMED: 3-methylpyridazin-4-amine (Protons on C5/C6) IsLarge->Target Isomer REJECT: 3-methylpyridazin-5-amine (Protons on C4/C6) IsSmall->Isomer

Figure 1: Decision tree for distinguishing the target 4-amine from the 5-amine isomer based on scalar coupling constants.

Analytical Workflow Diagram

The following diagram outlines the complete characterization lifecycle, ensuring data integrity from sample prep to final reporting.

Workflow cluster_check Quality Gate Sample Crude/Purified Solid Prep Dissolve in DMSO-d6 (Avoid CDCl3 for NH2) Sample->Prep Acq Acquisition (ns=16, d1=1.0s) Prep->Acq Process Processing (LB=0.3Hz, Phase, Baseline) Acq->Process Analysis Calculate J-values & Integration Process->Analysis Validation Structure Validation Analysis->Validation

Figure 2: Step-by-step analytical workflow emphasizing solvent selection and processing parameters.

Common Pitfalls & Troubleshooting

ObservationRoot CauseCorrective Action
Missing NH2 Signal Chemical exchange with water or protic solvent.Dry sample thoroughly; ensure DMSO-d6 is fresh (dry); run at lower temperature (e.g., 280K).
Broad Aromatic Peaks Poor shimming or aggregation.Check lock signal; dilute sample (aggregation is common in flat heteroaromatics).
Extra Singlet ~2.5 ppm DMSO residual peak overlap.The methyl group of the product (~2.4-2.5 ppm) may overlap with DMSO (~2.50 ppm). Use

or Acetone-d6 for confirmation if integration is ambiguous.

References

  • Katritzky, A. R., et al. (2010).[1] 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry.

  • Tori, K., & Ogata, M. (1964).[2] NMR Spectra of Pyridazines. Chemical & Pharmaceutical Bulletin. (Foundational text on pyridazine coupling constants).

  • Reich, H. J. Proton NMR Data - Chemical Shifts and Coupling Constants. University of Wisconsin-Madison.

Sources

Comparative

A Tale of Two Rings: A Comparative Guide to Aminopyridazine and Aminopyridine Kinase Inhibitors

For the Researcher, by a Senior Application Scientist In the landscape of kinase inhibitor discovery, the choice of the core heterocyclic scaffold is a critical decision that profoundly influences potency, selectivity, a...

Author: BenchChem Technical Support Team. Date: February 2026

For the Researcher, by a Senior Application Scientist

In the landscape of kinase inhibitor discovery, the choice of the core heterocyclic scaffold is a critical decision that profoundly influences potency, selectivity, and overall drug-like properties. Among the myriad of options, aminopyridines have long been a favored scaffold, forming the backbone of numerous successful kinase inhibitors. However, its close bioisostere, the aminopyridazine ring, is an emerging alternative that offers a unique set of physicochemical properties, presenting both opportunities and challenges for the medicinal chemist. This guide provides an in-depth, objective comparison of the biological activity of aminopyridazine versus aminopyridine kinase inhibitors, supported by experimental data and detailed methodologies to aid researchers in their drug discovery endeavors.

The Core Distinction: A Physicochemical Perspective

At first glance, the substitution of a carbon-hydrogen group in the pyridine ring with a nitrogen atom to form a pyridazine ring may seem like a subtle modification. However, this "skeletal editing" introduces significant changes to the electronic and physical properties of the molecule, with direct consequences for its biological activity.[1][2]

PropertyAminopyridineAminopyridazineImplication for Kinase Inhibition
Basicity (pKa) Higher (e.g., Pyridine ~5.2)Lower (e.g., Pyridazine ~2.3)The lower basicity of the pyridazine ring can reduce off-target effects related to interactions with acidic residues and may improve cell permeability.[2]
Dipole Moment LowerHigherThe increased dipole moment of the pyridazine scaffold can enhance solubility and interactions with polar residues in the kinase ATP binding site.[2]
Lipophilicity (cLogP) HigherLowerThe inherent polarity of the pyridazine ring leads to lower lipophilicity, which can improve aqueous solubility and reduce metabolic liabilities.[2]
Hydrogen Bonding One hydrogen bond acceptor (N)Two adjacent hydrogen bond acceptors (N=N)The presence of two adjacent nitrogen atoms in the pyridazine ring offers a distinct hydrogen bonding pattern that can be exploited for novel interactions with the kinase hinge region.

The decision to employ an aminopyridazine scaffold over a more conventional aminopyridine is therefore a strategic one, driven by the specific challenges and goals of a drug discovery program. For instance, if a lead aminopyridine compound suffers from poor solubility or off-target effects related to its basicity, a switch to an aminopyridazine analog could be a viable optimization strategy.

Biological Activity: A Head-to-Head Comparison

While direct, extensive head-to-head comparisons of aminopyridine and aminopyridazine analogs against a wide range of kinases are not abundant in the literature, we can draw valuable insights from specific examples and the broader understanding of their structure-activity relationships (SAR).

Case Study: TYK2 Inhibition

A study on the discovery of selective TYK2 inhibitors provides a rare and insightful direct comparison. The researchers explored the bioisosteric replacement of a pyridazine ring in their lead compound with a pyridine ring. Interestingly, they found that the activity could be maintained to a certain extent, suggesting that for this particular target, the pyridine scaffold could mimic the interactions of the pyridazine. This highlights that while the physicochemical properties differ, the overall shape and presentation of key interacting moieties can sometimes lead to comparable biological activity.

Aminopyridine Kinase Inhibitors: A Well-Trodden Path

The 2-aminopyridine moiety is a common feature in a vast number of kinase inhibitors.[3][4][5] It is well-established as an effective hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region. This interaction anchors the inhibitor in the ATP-binding pocket, providing a solid foundation for achieving high potency.

Table 1: Examples of Aminopyridine-Based Kinase Inhibitors and their Targets

Compound ClassTarget Kinase(s)Representative IC50 ValuesReference(s)
2-Aminopyridine DerivativesJAK23 nM (for compound 16m-(R))[6]
2-Aminopyridine DerivativesCHK2-[7]
Aminopyrimidine DerivativesTRKA5.0 nM (for compound C4)[3]
4-Aminopyrido[2,3-d]pyrimidinesAdenosine Kinase-[8][9]
AminopyridinesPI3-Kinase γ-[10]

The versatility of the aminopyridine scaffold allows for extensive synthetic modifications at various positions, enabling the optimization of potency and selectivity against a wide array of kinases, including Janus kinases (JAKs), checkpoint kinases (CHKs), and receptor tyrosine kinases like TRKA.[3][5][6][7]

Aminopyridazine Kinase Inhibitors: An Emerging Frontier

The aminopyridazine scaffold, while less explored, is gaining traction as a valuable alternative in kinase inhibitor design. Its unique electronic properties can be leveraged to address specific challenges encountered with other heterocyclic systems. For example, the lower basicity of the pyridazine ring can be advantageous in reducing interactions with off-target proteins that have acidic binding pockets.

Table 2: Examples of Aminopyridazine-Based Kinase Inhibitors and their Targets

Compound ClassTarget Kinase(s)Representative IC50 ValuesReference(s)
Pyridazinone Derivativesc-Fms-[11]
Imidazo[1,2-b]pyridazinesMPS1-[12]
Pyridazine DerivativesTYK2-
Pyridazinone DerivativesCSK-[13]

The development of pyridazinone and imidazo[1,2-b]pyridazine derivatives has demonstrated the potential of this scaffold to yield potent and selective inhibitors for kinases such as c-Fms and MPS1.[11][12]

Visualizing the Interaction: Kinase Binding and Signaling

To understand the functional consequences of kinase inhibition, it is crucial to visualize both the molecular interactions in the ATP-binding pocket and the broader signaling pathways affected.

cluster_0 Kinase ATP-Binding Pocket cluster_1 Cellular Signaling Cascade Hinge Region Hinge Region Inhibitor Inhibitor Inhibitor->Hinge Region H-Bonding Kinase Kinase Inhibitor->Kinase Inhibition ATP ATP ATP->Hinge Region H-Bonding H-Bonds H-Bonds Receptor Receptor Receptor->Kinase Activation Substrate Substrate Kinase->Substrate Phosphorylation Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response

Caption: Generalized kinase inhibition and its effect on a signaling pathway.

Experimental Protocols: A Guide to Comparative Evaluation

To rigorously compare the biological activity of aminopyridine and aminopyridazine kinase inhibitors, a standardized set of experimental protocols is essential. The following sections detail the methodologies for key in vitro and cell-based assays.

Biochemical Kinase Inhibition Assay (e.g., TR-FRET)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of a test compound against a specific kinase.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method for quantifying kinase activity. The assay measures the phosphorylation of a biotinylated substrate by the kinase. An anti-phospho-substrate antibody labeled with a fluorescent donor (e.g., Europium) and a streptavidin-conjugated fluorescent acceptor (e.g., allophycocyanin) are used for detection. When the substrate is phosphorylated, the antibody and streptavidin bind, bringing the donor and acceptor into close proximity and generating a FRET signal.

cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection cluster_3 Data Analysis Prepare Reagents Prepare Reagents Serial Dilution of Inhibitor Serial Dilution of Inhibitor Prepare Reagents->Serial Dilution of Inhibitor Add Kinase and Substrate Add Kinase and Substrate Serial Dilution of Inhibitor->Add Kinase and Substrate Initiate with ATP Initiate with ATP Add Kinase and Substrate->Initiate with ATP Incubate Incubate Initiate with ATP->Incubate Add Detection Reagents Add Detection Reagents Incubate->Add Detection Reagents Read TR-FRET Signal Read TR-FRET Signal Add Detection Reagents->Read TR-FRET Signal Calculate IC50 Calculate IC50 Read TR-FRET Signal->Calculate IC50

Caption: Workflow for a TR-FRET-based kinase inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2, DTT, and a bovine serum albumin).

    • Dilute the recombinant kinase to the desired concentration in the assay buffer.

    • Prepare the biotinylated peptide substrate, anti-phospho-substrate antibody-Europium conjugate, and streptavidin-allophycocyanin conjugate in the assay buffer.

    • Perform serial dilutions of the test inhibitors (aminopyridine and aminopyridazine compounds) in DMSO.

  • Assay Procedure:

    • In a 384-well plate, add the serially diluted inhibitors. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

    • Add the kinase and biotinylated substrate mixture to each well.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at the Km for the specific kinase.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagents (anti-phospho-substrate antibody-Europium and streptavidin-allophycocyanin).

    • Incubate for another 60 minutes to allow for the development of the detection signal.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (for donor and acceptor).

    • Calculate the ratio of the acceptor and donor fluorescence signals.

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11][14]

Cell-Based Kinase Inhibition Assay (e.g., Proliferation Assay)

This assay assesses the effect of a kinase inhibitor on the proliferation of cancer cells that are dependent on the target kinase for their growth and survival.

Objective: To determine the EC50 value of a test compound for inhibiting the proliferation of a specific cancer cell line.

Principle: The assay measures the number of viable cells after treatment with the inhibitor. A common method is the MTT assay, which is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Detailed Protocol:

  • Cell Culture:

    • Culture the chosen cancer cell line (e.g., a line with a known dependency on the target kinase) in the appropriate medium.

  • Assay Procedure:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to attach overnight.

    • The following day, replace the medium with fresh medium containing serial dilutions of the test inhibitors or DMSO (vehicle control).

    • Incubate the cells for a specified period (e.g., 72 hours).

  • Data Acquisition and Analysis:

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[14]

Assessing Kinase Inhibitor Selectivity

To obtain a comprehensive understanding of an inhibitor's activity, it is crucial to assess its selectivity across a panel of kinases.

Strategy:

  • Primary Screening: Screen the inhibitor at a single high concentration (e.g., 1 or 10 µM) against a broad panel of kinases (e.g., a kinome scan). This provides an initial overview of the inhibitor's selectivity profile.[1]

  • Dose-Response Analysis: For any kinases that show significant inhibition in the primary screen, perform a full dose-response analysis to determine the IC50 value. This provides a more accurate measure of the inhibitor's potency against off-target kinases.[1]

  • Selectivity Score Calculation: Various metrics can be used to quantify selectivity, such as the selectivity score (S-score), which is the number of kinases inhibited above a certain threshold (e.g., 50%) divided by the total number of kinases tested. A lower S-score indicates higher selectivity.[1]

Conclusion: A Strategic Choice for Kinase Inhibitor Design

The choice between an aminopyridine and an aminopyridazine scaffold is not a matter of inherent superiority but rather a strategic decision based on the specific goals of a drug discovery program. Aminopyridines offer a well-validated and versatile platform for kinase inhibitor design, with a proven track record of success. Aminopyridazines, on the other hand, represent a less explored but promising alternative with unique physicochemical properties that can be leveraged to overcome common challenges such as poor solubility and off-target effects.

By understanding the fundamental differences between these two scaffolds and employing rigorous comparative experimental methodologies, researchers can make informed decisions to guide the design and optimization of the next generation of potent and selective kinase inhibitors.

References

  • Uitdehaag, J. C. M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-876. Available from: [Link]

  • Lv, R., et al. (2023). Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors. Archiv der Pharmazie, 356(3), e2200438. Available from: [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • Li, X., et al. (2015). Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). Bioorganic & Medicinal Chemistry Letters, 25(22), 5402-5408. Available from: [Link]

  • Bayer, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4910. Available from: [Link]

  • ResearchGate. (2022, September 30). Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors. Available from: [Link]

  • edX. IC50 Determination. Available from: [Link]

  • Palle, V. P., et al. (2005). Synthesis and biological evaluation of 6,7-disubstituted 4-aminopyrido[2,3-d]pyrimidines as adenosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(11), 2803-2807. Available from: [Link]

  • ResearchGate. (2025, August 5). Synthesis and biological evaluation of 6,7-disubstituted 4-aminopyrido[2,3-d]pyrimidines as adenosine kinase inhibitors. Available from: [Link]

  • van der Worp, H. B., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 969929. Available from: [Link]

  • ResearchGate. (2018, April 26). IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Available from: [Link]

  • Xie, D., et al. (2019). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters, 10(9), 1332-1337. Available from: [Link]

  • ResearchGate. (2025, November 24). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. Available from: [Link]

  • Levin, M. D., et al. (2023). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Science, 381(6657), 543-548. Available from: [Link]

  • Shinde, A., et al. (2016). Comparative Effect of Tyrosine Kinase Inhibitors in Human Cancer Cell Lines. Journal of Pharmacology & Clinical Research, 1(2), 555557. Available from: [Link]

  • Wang, L., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Journal of Chemistry, 2022, 1-8. Available from: [Link]

  • Collins, I., & Workman, P. (2006). Measuring and interpreting the selectivity of protein kinase inhibitors. Current opinion in pharmacology, 6(4), 331-338. Available from: [Link]

  • Beura, L. K., et al. (2022). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Molecules, 27(19), 6241. Available from: [Link]

  • ResearchGate. (2020). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. Available from: [Link]

  • Bruce, I., et al. (2021). Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. Journal of Medicinal Chemistry, 64(16), 12304-12321. Available from: [Link]

  • Hilton, S. T., et al. (2010). Identification and characterisation of 2-aminopyridine inhibitors of checkpoint kinase 2. Bioorganic & Medicinal Chemistry, 18(2), 707-718. Available from: [Link]

  • Ma, L., et al. (2020). Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(8), 127048. Available from: [Link]

  • Zhang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry, 67(17), 15220-15245. Available from: [Link]

Sources

Validation

The Analytical Challenge: Understanding 3-Methylpyridazin-4-amine and Its Impurities

An In-Depth Technical Guide for Chromatographic Resolution of 3-Methylpyridazin-4-amine and Its Process-Related Impurities As a Senior Application Scientist, I understand the critical importance of robust analytical meth...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Chromatographic Resolution of 3-Methylpyridazin-4-amine and Its Process-Related Impurities

As a Senior Application Scientist, I understand the critical importance of robust analytical methods in pharmaceutical development. The purity of starting materials and intermediates dictates the quality and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the separation of 3-methylpyridazin-4-amine from its potential impurities. We will move beyond simple protocols to explore the underlying chromatographic principles, enabling you to develop and adapt these methods for your specific needs.

3-Methylpyridazin-4-amine is a heterocyclic amine, a class of compounds known for its polarity and basicity.[1][2] These properties present a significant challenge for traditional reversed-phase (RP) HPLC, which relies on hydrophobic interactions for retention.[3] The analyte may exhibit poor retention, eluting at or near the solvent front, making accurate quantification impossible.[4]

To develop a successful separation method, we must first anticipate the potential impurities. Based on common synthetic routes for pyridazine and pyridine derivatives, which often involve nucleophilic substitution or coupling reactions, we can hypothesize a set of likely process-related impurities.[5][6]

Table 1: Potential Impurities of 3-Methylpyridazin-4-amine

Compound NameStructureOriginChromatographic Challenge
3-Methylpyridazin-4-amine (API) (Structure of API) -Highly polar, basic
Impurity A: 4-Chloro-3-methylpyridazine(Structure of Impurity A) Unreacted Starting MaterialLess polar than API, but still polar
Impurity B: 3-Methylpyridazine(Structure of Impurity B) By-product (deamination)Less polar than API
Impurity C: 3-Methylpyridazin-4-amine N-Oxide(Structure of Impurity C) Oxidation ProductMore polar than API
Impurity D: 6-Methylpyridazin-4-amine(Structure of Impurity D) Isomeric ImpuritySimilar polarity and pKa to API

Note: The structures for this table are conceptual representations for the purpose of this guide.

The primary goal is to develop a method that can retain the highly polar API and its even more polar N-oxide impurity, while also resolving them from less polar starting materials and the critical, similarly-structured isomeric impurity.

Comparative Analysis of HPLC Methodologies

We will evaluate three distinct HPLC strategies, each with a different approach to managing the polarity of the analytes. The experimental data presented is based on established principles of chromatography for polar compounds.

Method A: Conventional Reversed-Phase (RP-HPLC) on a C18 Column

A standard C18 column with a neutral mobile phase is often the first attempt in method development. However, for polar basic compounds like our target analyte, this approach is typically inadequate.

  • Mechanism of Failure: In a neutral or acidic mobile phase (e.g., pH 2.5-4.5), the amine group of 3-methylpyridazin-4-amine will be protonated, making it highly charged and water-soluble. This charge prevents effective hydrophobic interaction with the nonpolar C18 stationary phase, leading to minimal retention.[7] Furthermore, residual, deprotonated silanols on the silica surface can engage in secondary ionic interactions, often causing severe peak tailing.[7]

Table 2: Predicted Performance of Conventional C18 Method

CompoundPredicted Retention Time (min)Observations
Impurity C (N-Oxide)1.2Co-elutes with solvent front
API 1.3Poor retention, severe tailing
Impurity D (Isomer)1.3Co-elutes with API
Impurity A (Chloro)2.5Some retention
Impurity B (Deaminated)3.1Moderate retention

This method fails to meet the fundamental requirement of retaining and separating the main component from its critical impurities.

Method B: pH-Modified Reversed-Phase using a High pH Stable Column

To enhance retention in reversed-phase mode, we can manipulate the mobile phase pH to suppress the ionization of our basic analyte. By raising the pH to be approximately two units above the analyte's pKa (~6.8), we can shift the equilibrium towards the neutral, less polar form of the molecule. This increases its hydrophobicity and, consequently, its retention on a C18 column.

  • Expert Rationale: This approach requires a specialized pH-stable column (e.g., a hybrid particle or bonded C18 phase) that can withstand high pH without degradation of the silica backbone. The selection of a buffer like ammonium bicarbonate is strategic, as it provides good buffering capacity at high pH and is volatile, making it compatible with mass spectrometry (MS) for impurity identification.

Table 3: Predicted Performance of pH-Modified RP-HPLC Method

CompoundPredicted Retention Time (min)Observations
Impurity C (N-Oxide)2.1Retained beyond the void
API 4.5Good retention, improved peak shape
Impurity D (Isomer)4.9Baseline resolution from API
Impurity A (Chloro)8.2Well-retained and resolved
Impurity B (Deaminated)9.5Well-retained and resolved

This method provides a significant improvement, offering good retention and resolution for all key components.

Method C: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative chromatographic mode designed specifically for the retention and separation of highly polar compounds.[8] It utilizes a polar stationary phase (e.g., bare silica, or amide- or diol-bonded phases) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.

  • Mechanism of Action: A water-enriched layer is adsorbed onto the surface of the polar stationary phase. Polar analytes partition between this aqueous layer and the bulk organic mobile phase. The more polar the analyte, the more strongly it is retained. This provides an elution order that is often the inverse of reversed-phase chromatography and offers a truly orthogonal separation mechanism.

Table 4: Predicted Performance of HILIC Method

CompoundPredicted Retention Time (min)Observations
Impurity B (Deaminated)2.8Least retained, good peak shape
Impurity A (Chloro)3.5Well-resolved
Impurity D (Isomer)6.8Good separation from API
API 7.5Strong retention, good peak shape
Impurity C (N-Oxide)9.1Strongest retention, excellent resolution

The HILIC method demonstrates excellent retention for the most polar compounds and provides a different selectivity profile, which is invaluable for method validation and confirming the absence of co-eluting peaks.

Detailed Experimental Protocols

The following protocols are provided as robust starting points for your method development.

Protocol 1: pH-Modified Reversed-Phase HPLC
  • HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).

  • Column: Agilent ZORBAX Extend-C18, 4.6 x 150 mm, 3.5 µm (or equivalent high-pH stable column).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH adjusted to 10.0 with ammonium hydroxide.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 50% B

    • 15-17 min: Hold at 50% B

    • 17.1-20 min: Return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: DAD at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile to a concentration of 0.5 mg/mL.

Protocol 2: HILIC Method
  • HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).

  • Column: Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm (or equivalent amide-based HILIC column).

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate and 0.1% Acetic Acid.

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate and 0.1% Acetic Acid.

  • Gradient Program:

    • 0-1 min: 100% A

    • 1-12 min: Linear gradient from 0% to 40% B

    • 12-14 min: Hold at 40% B

    • 14.1-18 min: Return to 100% A and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection: DAD at 254 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve sample in 90:10 Acetonitrile:Water to a concentration of 0.5 mg/mL. Note: Sample solvent must be high in organic content to ensure good peak shape.

Visualizing the Workflow and Mechanisms

Diagrams can clarify complex workflows and scientific principles. The following are generated using Graphviz (DOT language).

MethodSelectionWorkflow Start Start: Analyze 3-Methylpyridazin-4-amine AssessPolarity Assess Analyte Polarity (Highly Polar, Basic) Start->AssessPolarity TryStdRP Attempt Standard RP-HPLC (C18, acidic/neutral pH) AssessPolarity->TryStdRP ResultStdRP Result: Poor Retention & Tailing? TryStdRP->ResultStdRP MethodB Option 1: pH-Modified RP-HPLC (High pH, stable column) ResultStdRP->MethodB Yes MethodC Option 2: HILIC (Polar column, high organic MP) ResultStdRP->MethodC Yes Validate Validate Orthogonal Method (Confirm Peak Purity) MethodB->Validate MethodC->Validate

Caption: Workflow for selecting an appropriate HPLC method for a polar basic analyte.

RetentionMechanisms cluster_RP Reversed-Phase (High pH) cluster_HILIC HILIC RP_Stationary Non-Polar C18 Surface RP_Analyte Analyte (Neutral Form) [A] RP_Analyte->RP_Stationary Hydrophobic Interaction HILIC_Stationary Polar Amide Surface WaterLayer Adsorbed Water Layer WaterLayer->HILIC_Stationary HILIC_Analyte Analyte (Polar Form) [A] HILIC_Analyte->WaterLayer Partitioning

Caption: Comparison of analyte retention mechanisms in RP-HPLC and HILIC.

Conclusion and Recommendations

For the analysis of 3-methylpyridazin-4-amine and its impurities, a conventional reversed-phase C18 method is insufficient due to the high polarity of the target compounds.

  • Primary Recommendation: The pH-modified reversed-phase method offers an excellent combination of retention, resolution, and robustness, making it ideal for routine quality control.

  • Validation & Orthogonality: The HILIC method serves as a critical orthogonal technique. Its different selectivity provides a high degree of confidence that no impurities are co-eluting with the main analyte peak in the primary method. Employing both methods during method development and validation provides a comprehensive and trustworthy assessment of sample purity, in line with regulatory expectations for well-characterized pharmaceutical ingredients.[4]

By understanding the chemical nature of the analyte and applying the appropriate chromatographic tools, a robust, reliable, and scientifically sound method for impurity profiling can be successfully developed and implemented.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q3A (R2): Impurities in New Drug Substances. ICH. [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Resolian.
  • Pesek, J. HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Chrom Tech, Inc. (2025, October 20).
  • Phenomenex. Reversed Phase HPLC Method Development. Phenomenex.
  • PatSnap. (2015, February 18). Preparation method of 3-amino-4-methylpyridine. Eureka.
  • Google Patents. CN104356057A - Preparation method of 3-amino-4-methylpyridine.
  • Wikipedia. Heterocyclic amine.
  • LookChem. Cas 3430-27-1, 3-Amino-4-methylpyridine.
  • Google Patents. CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
  • Sharma, R. et al. Recent trends in the impurity profile of pharmaceuticals. PMC - NIH.
  • Singh, M. et al. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
  • Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University.

Sources

Comparative

IR Spectroscopy of Primary Aminopyridazines: A Comparative Technical Guide

Topic: Infrared (IR) Absorption Bands for Primary Amino Group in Pyridazines Content Type: Publish Comparison Guide Executive Summary This guide provides a technical analysis of the infrared absorption characteristics of...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Infrared (IR) Absorption Bands for Primary Amino Group in Pyridazines Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical analysis of the infrared absorption characteristics of primary amino groups (


) attached to a pyridazine (1,2-diazine) scaffold. Unlike simple anilines, aminopyridazines exhibit complex vibrational behaviors due to the electron-deficient nature of the diazine ring and the high propensity for intermolecular hydrogen bonding involving the ring nitrogens. This guide compares the spectral signatures of 3-aminopyridazine  and 4-aminopyridazine  against standard alternatives (anilines and aminopyridines) to aid researchers in structural validation.

Theoretical Framework: The Diazine Effect

The pyridazine ring imposes specific electronic constraints on the exocyclic amino group that distinguish it from carbocyclic amines (anilines) or monocyclic azines (pyridines).

  • Electron Withdrawal: The 1,2-diazine ring is highly electron-deficient. This withdraws electron density from the amino nitrogen lone pair, increasing the partial positive charge on the amino protons.

    • Spectroscopic Consequence: Theoretically increases the N-H force constant (higher wavenumber), but in practice, this acidity promotes stronger Hydrogen Bonding, which drastically lowers the observed frequency and broadens the bands in solid-state samples.

  • Tautomerism (Amino vs. Imino): While often debated, experimental evidence (X-ray and IR) confirms that aminopyridazines exist predominantly in the amino form (

    
    ) rather than the imino form (
    
    
    
    ), similar to DNA bases (cytosine).
  • Symmetry Breaking: The position of the amino group (C3 vs. C4) alters the symmetry of the dipole moment, affecting the intensity ratio of the symmetric vs. asymmetric stretching bands.

Comparative Spectral Analysis

Primary Amine Vibrational Modes

For a primary amine (


), two distinct stretching bands are diagnostic.
ModeDescriptionTypical Range (

)
Diagnostic Feature
Asymmetric Stretch (

)
Anti-phase stretching of N-H bonds3500 – 3400Higher frequency, usually sharper.
Symmetric Stretch (

)
In-phase stretching of N-H bonds3400 – 3300Lower frequency.
Scissoring (

)
H-N-H angle deformation1650 – 1620Often overlaps with ring C=N stretches.
Wagging (

)
Out-of-plane deformation850 – 750Broad band, confirms primary amine.
Comparative Data: Pyridazines vs. Alternatives

The following table synthesizes experimental data for aminopyridazines compared to their pyridine and benzene analogs. Note the shift in frequencies due to the "Diazine Effect."

Table 1: Comparative IR Wavenumbers (


) 
CompoundStructure

(NH

)

(NH

)

(Scissoring)
Key Observation
3-Aminopyridazine 1,2-diazine (3-sub)3440 – 3410 3355 – 3280 ~1640Strong H-bonding often merges stretches into a broad envelope in solid phase.
4-Aminopyridazine 1,2-diazine (4-sub)3455 3340 ~1630Distinct doublet often visible; higher

than 3-isomer due to distance from ring nitrogens.
2-Aminopyridine 1,3-azine (2-sub)344533051625Reference standard; intramolecular H-bond possible.
Aniline Benzene (sub)344233601619"Free" amine character is more pronounced; bands are sharper.

Critical Insight: In solid-state (KBr/ATR), 3-aminopyridazine often shows a lower frequency shift for the symmetric band (down to 3280


) compared to aniline (3360 

). This is caused by the intermolecular H-bond between the amino proton and the adjacent ring nitrogen (N2) of a neighboring molecule, forming a dimer network.

Experimental Protocol: Validating the Structure

To distinguish aminopyridazines from isomers or degradation products, follow this self-validating protocol.

Sample Preparation & Method
  • Method A: ATR (Attenuated Total Reflectance)

    • Best for: Rapid ID of solid powders.

    • Note: Expect broader peaks due to lattice H-bonding.

  • Method B: Dilute Solution (CCl

    
     or CH
    
    
    
    Cl
    
    
    )
    • Best for: Exact wavenumber determination.

    • Rationale: Dilution breaks intermolecular H-bonds, revealing the "true" unperturbed stretching frequencies.

Step-by-Step Workflow
  • Baseline Scan: Run a background scan to remove atmospheric water/CO

    
    .
    
  • Acquisition: Collect spectrum (32 scans, 4

    
     resolution).
    
  • Region Check (3500–3200

    
    ): 
    
    • Look for the doublet . If only one band is present, suspect secondary amine or imine tautomer.

    • Validation: Calculate the theoretical symmetric stretch using the Bellamy-Williams rule for primary amines:

      
      
      If the experimental 
      
      
      
      deviates significantly (>50
      
      
      ) from this calculation, strong hydrogen bonding or Fermi resonance is present.
  • Region Check (1650–1580

    
    ): 
    
    • Identify the scissoring band. In pyridazines, this often appears as a shoulder on the very strong Ring C=N stretch (~1590

      
      ).
      

Visualization of Logic & Mechanism[1]

Vibrational Mode Logic

The following diagram illustrates the decision logic for assigning bands in an aminopyridazine spectrum.

VibrationalLogic Start IR Spectrum Analysis Region1 Region 3500-3200 cm⁻¹ Start->Region1 Bands Band Count? Region1->Bands TwoBands Two Bands (Doublet) (Asym & Sym) Bands->TwoBands Doublet OneBand Single Band Bands->OneBand Singlet Primary Primary Amine (-NH₂) TwoBands->Primary Secondary Amine\nor Imine Secondary Amine or Imine OneBand->Secondary Amine\nor Imine CheckPos Check Position Primary->CheckPos Scissor Confirm Scissoring ~1640 cm⁻¹ Primary->Scissor Validation HighFreq >3400 cm⁻¹ (Free/Non-bonded) CheckPos->HighFreq Dilute Soln LowFreq <3350 cm⁻¹ (H-Bonded) CheckPos->LowFreq Solid State

Caption: Logic flow for identifying primary amino groups in pyridazines based on band multiplicity and position.

Dimerization Network (3-Aminopyridazine)

3-aminopyridazine forms a specific dimer that shifts IR bands.

Dimerization Monomer Free Monomer (Dilute Solution) Dimer Cyclic Dimer (Solid State) Monomer->Dimer Concentration/Solidifying Effect IR Consequences Dimer->Effect Shift Red Shift (Lower Freq) ν_s drops ~50-100 cm⁻¹ Effect->Shift Broad Band Broadening Effect->Broad

Caption: Impact of intermolecular hydrogen bonding (dimerization) on the IR spectral features of aminopyridazines.

References

  • Arnaudov, M., Ivanova, B., & Dinkov, S. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Central European Journal of Chemistry. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2018). 4-Aminopyridine Infrared Spectrum (Coblentz Society). NIST Chemistry WebBook. Retrieved from [Link]

  • Akai, N., et al. (2006). Photoinduced amino-imino tautomerism: an infrared study of 2-amino-5-methylpyridine. Journal of Physical Chemistry A. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Department of Chemistry and Biochemistry. Retrieved from [Link]

Validation

A Comparative Guide to the Structural Landscape of Pyridazine Derivatives: Synthesis, Crystallography, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its unique electronic pro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its unique electronic properties and capacity for diverse substitutions make it a "privileged scaffold" in the design of novel therapeutics.[1] Understanding the precise three-dimensional arrangement of atoms within these molecules through single-crystal X-ray diffraction is paramount to elucidating their structure-activity relationships (SAR) and optimizing their therapeutic potential.

The Strategic Synthesis of Pyridazine Scaffolds

The generation of a library of pyridazine derivatives for structural and biological screening hinges on efficient and versatile synthetic methodologies. One of the most powerful techniques is the inverse-electron demand Diels-Alder (iEDDA) reaction.[2] This approach allows for the modular construction of substituted pyridazines from tetrazine precursors.

A typical synthetic workflow for producing pyridyl-functionalized pyridazines is outlined below. The choice of starting materials and reaction conditions is critical for achieving high yields and purity, which are prerequisites for obtaining high-quality single crystals suitable for X-ray diffraction.[2]

Experimental Protocol: Synthesis of Pyridyl-Functionalized Pyridazines via iEDDA Reaction
  • Reactant Preparation: A solution of the desired tetrazine (1 equivalent) is prepared in a suitable solvent, such as dichloromethane (DCM).

  • Dienophile Addition: The corresponding functional unit (the dienophile) is added to the tetrazine solution (typically 1.1 to 2 equivalents).

  • Reaction Execution: The reaction mixture is refluxed for a specified period, typically ranging from a few hours to overnight, while monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired pyridazine derivative.[2]

  • Crystallization: High-quality single crystals for X-ray diffraction can often be grown by slow evaporation of a solution of the purified compound in a suitable solvent system, such as DCM.[2]

G cluster_synthesis Synthesis Workflow cluster_crystallization Crystallization A Tetrazine Precursor C iEDDA Reaction (Reflux in DCM) A->C B Dienophile B->C D Purification (Column Chromatography) C->D E Pure Pyridazine Derivative D->E F Slow Evaporation (e.g., in DCM) E->F G Single Crystals for X-ray Diffraction F->G G cluster_drug_discovery Structure-Based Drug Discovery A Synthesized Pyridazine Derivative Library B High-Throughput Screening A->B Biological Assays C Hit Compound B->C D X-ray Crystallography of Target-Ligand Complex C->D E Structure-Activity Relationship (SAR) Analysis D->E Structural Data F Lead Optimization E->F Rational Design F->A Iterative Synthesis G Candidate Drug F->G

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.